molecular formula C18H21N7O4 B10769499 AB-MECA

AB-MECA

Numéro de catalogue: B10769499
Poids moléculaire: 399.4 g/mol
Clé InChI: LDYMCRRFCMRFKB-DAHDECFMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AB-MECA is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H21N7O4

Poids moléculaire

399.4 g/mol

Nom IUPAC

(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12?,13-,14+,18-/m1/s1

Clé InChI

LDYMCRRFCMRFKB-DAHDECFMSA-N

SMILES isomérique

CNC(=O)[C@@H]1C([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

SMILES canonique

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular mechanism of action of N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its pharmacology, signaling pathways, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

This compound exerts its biological effects primarily by acting as a selective agonist at the A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The A3AR is coupled to inhibitory G proteins (Gαi/o). Upon binding of this compound, the A3AR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with downstream effector proteins to initiate intracellular signaling cascades.

Downstream Signaling Pathways

The activation of the A3AR by this compound triggers a cascade of intracellular events that modulate various cellular functions. The principal signaling pathways are detailed below.

Inhibition of Adenylyl Cyclase

The most well-characterized downstream effect of A3AR activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular processes including gene transcription, metabolism, and cell growth.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A3AR activation has been shown to modulate the activity of several mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating cell proliferation, differentiation, and apoptosis. This modulation can occur through both Gαi and Gβγ subunits. For instance, A3AR stimulation can lead to the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. The precise upstream mechanisms can involve the Gβγ subunits activating Phosphoinositide 3-kinase (PI3K), which in turn can activate Ras and subsequently the downstream MAPK cascade.

Involvement in the Wnt Signaling Pathway

A growing body of evidence indicates that A3AR signaling intersects with the Wnt signaling pathway, a critical regulator of development and tumorigenesis. The activation of A3AR by agonists such as IB-MECA (a close analog of this compound) has been shown to inhibit the activity of PKA and Akt (Protein Kinase B). This leads to a decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at its inhibitory serine residue, resulting in the activation of GSK-3β. Activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The reduction in nuclear β-catenin leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and related selective A3AR agonists.

Table 1: Binding Affinities (Ki, nM) of Selective A3 Adenosine Receptor Agonists

CompoundHuman A1Human A2AHuman A3
This compound --430.5[1]
IB-MECA 54[2]56[2]1.1[2]
Cl-IB-MECA 820[3]470[3]0.33[3]

While this compound is known to inhibit adenylyl cyclase and stimulate GTPγS binding upon A3AR activation, specific EC50 or IC50 values for these functional assays were not consistently reported in the reviewed literature. The potency of this compound is generally characterized by its high binding affinity for the A3AR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the A3 adenosine receptor using membranes from cells expressing the receptor and a radiolabeled A3AR agonist, such as [125I]this compound.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected CHO or HEK293 cells).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [125I]this compound (final concentration ~0.15 nM).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test compound (e.g., this compound) at various concentrations.

  • GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation vials and scintillation fluid.

  • Brandel cell harvester or equivalent filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the following to each well in a final volume of 100 µL:

    • 20 µg of cell membranes.

    • Binding buffer.

    • Test compound at the desired concentration (or buffer for total binding).

    • 10 µM NECA for non-specific binding determination.

  • Initiate the binding reaction by adding [125I]this compound to each well.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.[4]

  • Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

  • Wash the filters three times with 2 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Transfer the filters to scintillation vials.

  • Add scintillation fluid to each vial and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity in response to A3AR activation by this compound.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin (to stimulate adenylyl cyclase activity).

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add cell membranes to each well.

  • Add the test compound at various concentrations to the respective wells.

  • Pre-incubate for 10-15 minutes at 37°C.

  • Add a concentration of forskolin known to produce a submaximal stimulation of adenylyl cyclase (e.g., 1 µM).

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Terminate the reaction according to the instructions of the cAMP detection kit (e.g., by adding a lysis or stop buffer).

  • Measure the amount of cAMP produced in each well using the chosen detection method.

  • Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation by an agonist like this compound.[5][6]

Materials:

  • Cell membranes expressing the human A3 adenosine receptor.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (final concentration ~10-30 µM).

  • [35S]GTPγS (final concentration ~0.1 nM).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • GF/B glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well in a final volume of 100 µL:

    • Cell membranes (10-20 µg).

    • Assay buffer containing GDP.

    • Test compound at the desired concentration (or buffer for basal binding).

    • 10 µM unlabeled GTPγS for non-specific binding determination.

  • Pre-incubate the plate for 15 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific [35S]GTPγS binding.

  • Plot the percentage stimulation of [35S]GTPγS binding above basal levels against the concentration of the test compound to determine the EC50 value and the maximum stimulation (Emax).

Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

AB_MECA_Adenylyl_Cyclase_Inhibition AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Binds G_protein Gi/o Protein (αβγ) A3AR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP:s->PKA:n Activates Cellular_Response Cellular Response PKA:s->Cellular_Response:n Phosphorylates Substrates

Caption: A3AR-Mediated Inhibition of Adenylyl Cyclase.

AB_MECA_MAPK_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Binds G_protein Gi/o Protein (αβγ) A3AR->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PI3K PI3K G_beta_gamma->PI3K Activates p38 p38 MAPK G_beta_gamma->p38 Activates Ras Ras PI3K->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Responses (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulate Gene Expression

Caption: A3AR-Mediated MAPK Signaling Pathway.

AB_MECA_Wnt_Pathway cluster_inhibition Inhibition Cascade cluster_activation Activation Cascade cluster_nucleus Nuclear Events AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR AC Adenylyl Cyclase A3AR->AC Inhibits PKA PKA AC->PKA Less Activation Akt Akt GSK3b_p GSK-3β (p-Ser9) (Inactive) PKA->GSK3b_p Less Phosphorylation Akt->GSK3b_p Less Phosphorylation GSK3b GSK-3β (Active) GSK3b_p->GSK3b Dephosphorylated beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p β-catenin (p) beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (Nuclear) beta_catenin->beta_catenin_nuc Reduced Translocation Degradation Proteasomal Degradation beta_catenin_p->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: A3AR-Mediated Wnt Signaling Pathway.

References

The Adenosine A3 Receptor Binding Affinity of AB-MECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA) and its analogs for the adenosine A3 receptor (A3AR). It includes a compilation of quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound and the Adenosine A3 Receptor

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1][2] Its expression is notably upregulated in tumor and inflammatory cells compared to normal tissues, making it an attractive target for selective drug action.[1] this compound and its derivatives, particularly the radiolabeled [¹²⁵I]I-AB-MECA, are pivotal tools in the study of this receptor.[3] [¹²⁵I]I-AB-MECA is widely utilized as a high-affinity radioligand for the characterization and quantification of A3AR.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound and its key analogs for the adenosine A3 receptor is summarized below. These values, presented as inhibition constants (Ki) or dissociation constants (Kd), are crucial for understanding the potency and selectivity of these compounds. Data is presented for various species to highlight potential interspecies differences in receptor pharmacology.

CompoundReceptor SpeciesCell Line/TissueRadioligandKi (nM)Kd (nM)Reference
This compound HumanCHO cells[¹²⁵I]this compound> NECA, R-PIA[4]
[¹²⁵I]I-AB-MECA RatCHO cells-1.48 ± 0.33
RatRBL-2H3 cells-3.61 ± 0.30[5]
RatBrain-0.59[3]
SheepCOS-7 cells-4.36 ± 0.48[5]
IB-MECA Human--1.8
RatBrain---[3]
Cl-IB-MECA Human--1.4
RatCHO cells-0.33[3]

Note: The rank order of agonist potency from one study was IB-MECA > NECA > R-PIA > this compound.[4] Cl-IB-MECA has shown high selectivity for the A3 receptor over A1 and A2A receptors.[3][6]

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity for ligands targeting the adenosine A3 receptor is predominantly conducted using radioligand binding assays. The following is a generalized protocol synthesized from common methodologies.

Membrane Preparation
  • Cell Culture: Cells stably or transiently expressing the adenosine A3 receptor of the desired species (e.g., CHO, HEK293 cells) are cultured to a sufficient density.[3][7]

  • Homogenization: Cells or tissues are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[8]

  • Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer.[8]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.[8]

Binding Assay
  • Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL.[8][9] Each well contains the membrane preparation (a specified amount of protein), the radioligand (e.g., [¹²⁵I]I-AB-MECA at a concentration near its Kd), and the competing unlabeled ligand (e.g., this compound) at various concentrations.[8][10]

  • Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]

  • Defining Non-specific Binding: A set of reactions containing a high concentration of a non-radiolabeled agonist or antagonist is included to determine non-specific binding.[10][11]

Separation and Detection
  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.[8]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[8]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[8]

Data Analysis
  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.

  • Determination of IC50 and Ki: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Adenosine A3 Receptor Signaling Pathways

Activation of the adenosine A3 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi and Gq proteins, leading to a variety of cellular responses.[12][13][14]

Adenosine_A3_Receptor_Signaling A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activation Gq Gq Protein A3R->Gq Activation MAPK MAPK (ERK1/2, p38) A3R->MAPK Activation Wnt Wnt Pathway Modulation A3R->Wnt NFkB NF-κB Pathway Modulation A3R->NFkB AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation PLC Phospholipase C (PLC) Gq->PLC Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Anti-inflammatory, Cardioprotective, etc.) cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response MAPK->Cellular_Response Wnt->Cellular_Response NFkB->Cellular_Response

Caption: A3AR Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the Ki of a test compound is illustrated below.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([¹²⁵I]I-AB-MECA) - Test Compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Quantify Radioactivity filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound and its analogs are indispensable tools for the pharmacological characterization of the adenosine A3 receptor. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of A3AR and the development of novel therapeutic agents targeting this receptor. The provided visualizations of the signaling pathways and experimental workflow aim to facilitate a clearer understanding of the complex processes involved in A3AR research.

References

The Discovery and Synthesis of AB-MECA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of N6-(4-aminobenzyl)adenosine-5'-(N-methyluronamide) (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). This document details the synthetic chemistry, experimental protocols for biological evaluation, and the key signaling pathways modulated by this important research compound.

Introduction: The Advent of a Selective A3 Adenosine Receptor Agonist

The adenosine A3 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, ischemic injuries, and cancer. The development of selective agonists has been crucial for elucidating the physiological and pathophysiological roles of this receptor subtype. This compound was discovered as part of the systematic exploration of N6- and 5'-substituted adenosine analogs aimed at achieving high affinity and selectivity for the A3AR. Its N6-(4-aminobenzyl) substitution and the 5'-N-methyluronamide moiety were found to be critical for its potent agonist activity at the human A3 receptor.[1][2]

Synthesis of this compound

The synthesis of this compound, like other N6-substituted adenosine-5'-uronamides, is a multi-step process that typically starts from a protected adenosine derivative. While a definitive, publicly available step-by-step protocol for this compound is not extensively detailed in a single source, the general synthetic strategies for analogous compounds, such as IB-MECA, provide a robust framework. The synthesis generally involves two key stages: modification of the ribose sugar at the 5'-position to introduce the N-methyluronamide group, and nucleophilic substitution at the C6 position of the purine ring to introduce the N6-(4-aminobenzyl) group.

A plausible synthetic route, based on established methods for similar compounds, is as follows:

  • Protection of Adenosine: The synthesis commences with the protection of the 2' and 3'-hydroxyl groups of adenosine, often using an isopropylidene group (acetonide) to prevent unwanted side reactions.

  • Oxidation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is then oxidized to a carboxylic acid. This transformation can be achieved using reagents such as ruthenium tetroxide.[3]

  • Amidation to form the 5'-N-methyluronamide: The resulting carboxylic acid is activated and then reacted with methylamine to form the desired 5'-N-methyluronamide.

  • Introduction of the N6-substituent: The 6-amino group of the purine ring is typically modified through a nucleophilic aromatic substitution reaction. This can be achieved by first converting the 6-amino group to a better leaving group, such as a chlorine atom, using a reagent like thionyl chloride. The subsequent reaction with 4-aminobenzylamine displaces the chlorine to yield the N6-(4-aminobenzyl) substituent. An alternative approach involves the direct alkylation of the N1 position of the purine ring followed by a Dimroth rearrangement to the N6-substituted product.[4][5]

  • Deprotection: The final step involves the removal of the protecting groups from the 2' and 3'-hydroxyl groups to yield this compound.

Purification and Characterization:

Purification of the final product is typically achieved using chromatographic techniques such as silica gel column chromatography.[6][7] The structure and purity of this compound are confirmed by standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[8][9][10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition.[13][14]

Biological Activity and Quantitative Data

This compound is a high-affinity agonist for the A3 adenosine receptor.[1] Its biological activity has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data for this compound and related compounds.

CompoundReceptorCell LineAssay TypeKi (nM)Kd (nM)Reference
This compound Human A3CHOBinding430.5[1]
[125I]this compoundRat A3CHOBinding1.48[2]
[125I]this compoundRat A1COS-7Binding3.42[2]
[125I]this compoundCanine A2aCOS-7Binding25.1[2]
IB-MECAHuman A3Binding1.8[15]
IB-MECAHuman A1Binding51[15]
IB-MECAHuman A2ABinding2900[15]
Cl-IB-MECAHuman A3Binding1.4[15]
CompoundFunctional AssayCell Line/TissueEC50 (nM)pD2Reference
This compound Inhibition of LPS-induced TNF-α productionHuman Lung Macrophages6.9[2]
Cl-IB-MECAInhibition of adenylate cyclaseCHO (rat A3)67[3]

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is adapted from established methods for characterizing A3AR binding using radiolabeled this compound.

Materials:

  • Cell membranes from CHO cells stably expressing the human A3 adenosine receptor.

  • [125I]this compound (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

  • Wash buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 8.0.

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of binding buffer (for total binding) or 10 µM NECA (for non-specific binding).

    • 25 µL of varying concentrations of unlabeled this compound or test compounds.

    • 25 µL of [125I]this compound (at a concentration close to its Kd, e.g., 1-2 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing the A3AR.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Seeding: Seed the CHO-A3 cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells (except for the basal control) and incubate for a further 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[16][17][18]

MAPK/ERK Activation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation upon stimulation with this compound.[19]

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-A3 or HEK293-A3).

  • Serum-free cell culture medium.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

  • Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[18][20]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[19]

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Signaling Pathways of this compound

This compound exerts its cellular effects by activating the A3 adenosine receptor, which can couple to multiple G-protein signaling pathways. The primary signaling cascades initiated by this compound are depicted in the following diagrams.

G-Protein Coupling and Downstream Effectors

Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The A3AR predominantly couples to Gαi/o and Gαq proteins.[21][22]

G_Protein_Coupling AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds G_protein Heterotrimeric G-protein (Gαi/o, Gαq, Gβγ) A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP cAMP AC->cAMP decreases PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream_Signaling cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression regulates A3AR_active Activated A3AR G_beta_gamma Gβγ A3AR_active->G_beta_gamma PLC_active Activated PLC A3AR_active->PLC_active G_beta_gamma->PI3K PLC_active->Ras Experimental_Workflow Start Synthesized & Purified This compound Binding_Assay Radioligand Binding Assay (Determine Ki, Kd) Start->Binding_Assay cAMP_Assay cAMP Functional Assay (Determine EC50 for AC inhibition) Start->cAMP_Assay MAPK_Assay MAPK/ERK Activation Assay (Western Blot) Start->MAPK_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis MAPK_Assay->Data_Analysis Conclusion Characterization of This compound Activity Data_Analysis->Conclusion

References

An In-depth Technical Guide to AB-MECA: A Potent A3 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

AB-MECA, or N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a significant research tool in pharmacology and drug development. It is a high-affinity and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its role in elucidating A3AR-mediated signaling pathways.

Chemical Structure and Identifiers

This compound is an adenosine derivative characterized by modifications at the N6 and 5' positions of the adenosine scaffold, which contribute to its high affinity and selectivity for the A3AR.

IdentifierValue
IUPAC Name (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide[1]
CAS Number 152918-26-8[2][3]
Molecular Formula C18H21N7O4[2][3]
Molecular Weight 399.4 g/mol [1][2][3]
SMILES CNC(=O)[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O">C@HO[1][2]
InChI Key LDYMCRRFCMRFKB-MOROJQBDSA-N[2][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and experimental application.

PropertyValue
Appearance Crystalline solid[2][5]
Solubility Soluble in DMSO (10 mg/mL)[2][4]. Insoluble in water[4].
Storage Store at -20°C for long-term stability[3][6].
Stability Stable for at least 4 years when stored at -20°C[2].

Pharmacological Properties

This compound is a potent agonist of the A3 adenosine receptor. Its pharmacological profile has been characterized in various in vitro and in vivo systems.

Receptor Binding Affinity

The binding affinity of this compound for different adenosine receptor subtypes highlights its selectivity for the A3 receptor.

Receptor SubtypeSpeciesCell Line/TissueAssay TypeAffinity (Ki/Kd)
A3HumanCHO cellsRadioligand BindingKi: 430.5 nM[2][3][7]
A3 (radiolabeled [¹²⁵I]this compound)HumanHEK293 cellsRadioligand BindingKd: 0.59 nM[8]
A3 (radiolabeled [¹²⁵I]this compound)RatCHO cellsRadioligand BindingKd: 1.48 nM[7]
A3 (radiolabeled [¹²⁵I]this compound)RatRBL-2H3 cellsRadioligand BindingKd: 3.61 nM[7]
A1 (radiolabeled [¹²⁵I]this compound)RatCOS-7 cellsRadioligand BindingKd: 3.42 nM[2][5]
A2a (radiolabeled [¹²⁵I]this compound)CanineCOS-7 cellsRadioligand BindingKd: 25.1 nM[2][5][9]
Functional Activity

This compound's agonist activity at the A3AR triggers downstream signaling cascades, leading to various cellular responses.

ParameterSystemEffectPotency
TNF-α ProductionPrimary cultured human lung macrophagesInhibition of LPS-induced productionpD2: 6.9[2][5]
Adenylyl Cyclase ActivityA3AR-CHO cell membranesInhibition of forskolin-stimulated activityDose-dependent[9]
CytotoxicityHuman lung cancer cell line A549Dose-dependent cytotoxicity1, 10, 100 µM[7]
BronchoconstrictionGuinea pig (in vivo)Enhancement of antigen-induced bronchoconstriction0.3 mg/kg (iv)[7]
Plasma HistamineMouse (in vivo)Enhancement of plasma histamine levels3 µg/kg (iv)[7]

Signaling Pathways

Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can lead to the stimulation of phospholipase C (PLC) and subsequent activation of the protein kinase C (PKC) pathway, as well as the modulation of mitogen-activated protein kinase (MAPK) pathways.

AB_MECA_Signaling This compound Signaling Pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds and activates G_protein Gi/o Protein A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Inflammation, Apoptosis) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response MAPK MAPK Signaling (e.g., ERK, JNK) PKC->MAPK MAPK->Cellular_Response

Caption: this compound induced A3 adenosine receptor signaling cascade.

Experimental Protocols

The following provides a generalized workflow for a common in vitro assay used to characterize the activity of this compound.

Radioligand Binding Assay Workflow

This assay is used to determine the binding affinity of this compound for adenosine receptors.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [125I]this compound) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (unlabeled this compound or other ligands) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Measurement Measure radioactivity on filters (Gamma Counter) Washing->Measurement Analysis Calculate Ki/Kd values from competition curves Measurement->Analysis

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the amount of radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to generate a competition curve. Calculate the IC50 value, which is then used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its high affinity and selectivity have enabled significant advances in understanding A3AR signaling and have spurred the development of novel A3AR-targeted therapeutics. This guide provides a foundational understanding of this compound's chemical and pharmacological characteristics to aid researchers in its effective application.

References

The Pharmacokinetics and Pharmacodynamics of AB-MECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and neuropathic pain. Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its preclinical and clinical development. This guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its high-affinity binding to and activation of the A3 adenosine receptor.

Receptor Binding Affinity

This compound exhibits high affinity for the A3AR, although the specific binding constants can vary depending on the species and the cell line used in the assay. A radiolabeled form of this compound, [¹²⁵I]I-AB-MECA, is commonly used in radioligand binding assays to determine these affinities.[1][2]

Receptor SubtypeSpecies/Cell LineBinding Constant (K_i / K_d)Reference
A3ARHuman (CHO cells)K_i = 430.5 nM[1]
A3ARRat (CHO cells)K_d = 1.48 nM[1]
A3ARRat (RBL-2H3 cells)K_d = 3.61 nM[1]
A1ARRat (COS-7 cells)K_d = 3.42 nM[1]
A2aARCanine (COS-7 cells)K_d = 25.1 nM[1]
Functional Activity

As an A3AR agonist, this compound modulates various downstream signaling pathways, leading to a range of cellular and physiological effects.

  • Inhibition of TNF-α Production: this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

  • Bronchoconstriction: In animal models, this compound can induce bronchoconstriction, highlighting its potential role in respiratory physiology.

  • Inhibition of Adenylyl Cyclase: Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Functional EffectSystem/ModelPotency (pD2 / Dose)Reference
Inhibition of LPS-induced TNF-α productionPrimary cultured human lung macrophagespD2 = 6.9[3]
Increased bronchoconstrictionGuinea pig model of ovalbumin-sensitized asthma3 µg/kg[3]
Signaling Pathways

The activation of the A3AR by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors.

One of the key signaling pathways modulated by this compound is the Wnt/β-catenin pathway. By inhibiting PKA, this compound can lead to the activation of glycogen synthase kinase 3β (GSK-3β), which then phosphorylates β-catenin, marking it for ubiquitination and degradation. This downregulation of β-catenin can result in the decreased expression of target genes involved in cell proliferation, such as c-myc and cyclin D1.

AB_MECA_Signaling_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds & activates Gi_protein Gi Protein A3AR->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GSK3b GSK-3β PKA->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Degradation Ubiquitination & Degradation beta_catenin->Degradation Cell_Proliferation Decreased Cell Proliferation beta_catenin->Cell_Proliferation regulates

Signaling pathway of this compound via the A3 adenosine receptor.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. However, based on the general principles of drug metabolism and pharmacokinetics for small molecules, a profile for this compound can be postulated and would be determined using the experimental methodologies outlined below.

Absorption

The oral bioavailability of this compound has not been reported. For a preclinical assessment, the bioavailability would be determined by administering the compound orally and intravenously to animal models (e.g., rats or mice) and measuring the plasma concentrations over time. The area under the curve (AUC) for both routes of administration would then be compared.

Distribution

Following absorption, this compound would be distributed throughout the body. The volume of distribution (Vd) would indicate the extent of its distribution into tissues. Radiolabeled this compound could be used in animal studies to visualize and quantify its distribution in various organs and tissues.

Metabolism

This compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes. In vitro studies using liver microsomes from different species (including human) would be conducted to identify the major metabolic pathways and the specific enzymes involved. Potential metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Excretion

The primary routes of excretion for this compound and its metabolites would be through urine and feces. Mass balance studies using radiolabeled this compound in animal models would be performed to quantify the amount of drug excreted through each route and to determine the elimination half-life.

Illustrative Pharmacokinetic Parameters (Hypothetical)

The following table presents a hypothetical set of pharmacokinetic parameters for this compound for illustrative purposes, as specific data is not currently available.

ParameterValueUnit
Bioavailability (F)30%
Half-life (t½)4hours
Volume of Distribution (Vd)2L/kg
Clearance (CL)0.5L/hr/kg
Cmax (at 10 mg/kg oral dose)500ng/mL
Tmax (at 10 mg/kg oral dose)1.5hours

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A3AR.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Cell Membranes expressing A3AR Incubate Incubate at Room Temperature Membranes->Incubate Radioligand [¹²⁵I]I-AB-MECA Radioligand->Incubate Competitor Unlabeled this compound (or other ligands) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analyze Calculate Ki/Kd values Count->Analyze

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the A3 adenosine receptor (e.g., CHO cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of radiolabeled [¹²⁵I]I-AB-MECA and varying concentrations of unlabeled this compound (or other competing ligands) in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

cAMP_Assay_Workflow cluster_0 Cell Treatment cluster_1 Incubation & Lysis cluster_2 Detection cluster_3 Data Analysis Cells Cells expressing A3AR Incubate Incubate Cells->Incubate Forskolin Forskolin (to stimulate AC) Forskolin->Incubate AB_MECA This compound (at various concentrations) AB_MECA->Incubate Lyse Lyse Cells Incubate->Lyse ELISA cAMP ELISA Kit Lyse->ELISA Analyze Calculate EC50 value ELISA->Analyze

Workflow for a cAMP assay.

Protocol:

  • Cell Culture: Culture cells expressing the A3AR.

  • Treatment: Treat the cells with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for a defined period to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound's inhibition of cAMP production.

Conclusion

References

AB-MECA Selectivity for Adenosine Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA) for the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This document consolidates quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

This compound is recognized as a potent agonist with notable selectivity for the A₃ adenosine receptor. The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the human adenosine receptor subtypes. It is important to note that absolute values can vary between studies depending on the specific cell line, radioligand, and assay conditions used.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeRadioligand UsedCell LineKᵢ (nM)Reference
A₁ [³H]R-PIACHO145 ± 41[cite: ]
A₂ₐ [³H]CGS21680HEK293>1000[cite: ]
A₂ₑ --Data not consistently available
A₃ [¹²⁵I]I-AB-MECACHO10.0 ± 2.3[cite: ]
A₃ [³H]this compoundHEK293430.5[1]

Kᵢ values are presented as mean ± SEM where available. The variability in A₃ receptor Kᵢ values highlights the influence of different radiolabeled forms of this compound and assay conditions.

Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeFunctional AssayCell LineEC₅₀ (nM)Reference
A₁ cAMP Inhibition-Data not consistently available
A₂ₐ cAMP AccumulationHEK293>1000[cite: ]
A₂ₑ cAMP AccumulationCHO>1000[cite: ]
A₃ cAMP InhibitionCHO1.4 ± 0.2[cite: ]

Emax values were not consistently reported in the reviewed literature.

Experimental Protocols

The characterization of this compound's selectivity relies on standardized in vitro assays. Below are detailed methodologies for radioligand binding and functional cAMP assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

Objective: To determine the Kᵢ of this compound at human A₁, A₂ₐ, and A₃ adenosine receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂ₐ, or A₃ adenosine receptor.

  • Radioligands: [³H]R-PIA (for A₁), [³H]CGS21680 (for A₂ₐ), [¹²⁵I]I-AB-MECA (for A₃).[2]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[2]

  • Adenosine deaminase (ADA).

  • Test compound: this compound.

  • Non-specific binding determinator: Theophylline or other suitable non-selective antagonist.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate, and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • 50 µL of binding buffer containing increasing concentrations of the test compound (this compound).

    • 50 µL of the appropriate radioligand at a final concentration close to its K₋ value (e.g., 3.5 nM [³H]R-PIA for A₁, 10 nM [³H]CGS21680 for A₂ₐ, 0.34 nM [¹²⁵I]I-AB-MECA for A₃).[2]

    • 100 µL of the membrane suspension (20-22 µg of protein per tube).[2]

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-selective antagonist).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Functional Assay

This protocol measures the functional effect of an agonist on G-protein coupled receptors that modulate adenylyl cyclase activity. For A₁ and A₃ receptors (Gᵢ-coupled), the assay measures the inhibition of forskolin-stimulated cAMP production. For A₂ₐ and A₂ₑ receptors (Gₛ-coupled), it measures the direct stimulation of cAMP accumulation.

Objective: To determine the EC₅₀ of this compound at human adenosine receptor subtypes.

Materials:

  • HEK293 or CHO cells stably expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., PBS with 0.1% BSA).

  • Forskolin (for Gᵢ-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[2][3]

  • Adenosine deaminase (ADA).

  • Test compound: this compound.

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF, or ELISA-based).

Procedure for Gᵢ-coupled receptors (A₁ and A₃):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with a PDE inhibitor and adenosine deaminase for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulation: Add increasing concentrations of the test compound (this compound) along with a fixed concentration of forskolin (to stimulate cAMP production). Incubate for a further defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for the inhibition of forskolin-stimulated cAMP production.

Procedure for Gₛ-coupled receptors (A₂ₐ and A₂ₑ):

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 as for Gᵢ-coupled receptors.

  • Stimulation: Add increasing concentrations of the test compound (this compound). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Follow step 4 as for Gᵢ-coupled receptors.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for cAMP accumulation.

Visualizations

The following diagrams illustrate the signaling pathways of adenosine receptors, a typical experimental workflow for a radioligand binding assay, and the selectivity profile of this compound.

Adenosine_Receptor_Signaling_Pathways cluster_A1_A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ and A₂ₑ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gαi/o A1_A3->Gi Agonist (e.g., this compound) AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gαs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Canonical signaling pathways of adenosine receptor subtypes.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with Receptor of Interest start->prepare_membranes setup_assay Set up Assay: Membranes + Radioligand + Increasing [this compound] prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter quantify Quantify Radioactivity (Scintillation/Gamma Counter) filter->quantify analyze Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end AB_MECA_Selectivity_Profile This compound Binding Affinity (Kᵢ) cluster_receptors Adenosine Receptor Subtypes A3 A₃ Receptor (Kᵢ ≈ 10 nM) A1 A₁ Receptor (Kᵢ ≈ 145 nM) A2A A₂ₐ Receptor (Kᵢ > 1000 nM) A2B A₂ₑ Receptor (Low Affinity) AB_MECA This compound AB_MECA->A3 High Affinity AB_MECA->A1 Moderate Affinity AB_MECA->A2A Low Affinity AB_MECA->A2B Low Affinity

References

In Vitro Characterization of AB-MECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide), a potent and selective agonist for the A3 adenosine receptor (A3AR). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively study this compound in a laboratory setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with adenosine receptors, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeSpeciesCell Line/TissueRadioligandK_i_ (nM)K_d_ (nM)Citation
A3HumanCHO430.5[1]
A3RatCHO[¹²⁵I]this compound1.48[2]
A3RatRBL-2H3[¹²⁵I]this compound3.61[3]
A3RatBrain Membranes[¹²⁵I]this compound2.28[4]
A3SheepCOS-7[¹²⁵I]this compound4.36[3]
A1RatCOS-7[¹²⁵I]this compound3.42[2]
A2ACanineCOS-7[¹²⁵I]this compound25.1[2]

Table 2: Functional Activity of this compound

AssayCell Line/TissueEffectParameterValueCitation
Adenylyl Cyclase InhibitionA3AR-CHO cell membranesDose-dependent inhibition of forskolin-stimulated adenylyl cyclase activity--[3]
TNF-α Production InhibitionHuman Lung MacrophagesInhibition of LPS-induced TNF-α productionpD₂6.9[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's in vitro pharmacology.

Radioligand Binding Assay

This protocol is a generalized guideline for determining the binding affinity of this compound to the A3 adenosine receptor using a radiolabeled ligand such as [¹²⁵I]I-AB-MECA.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]I-AB-MECA (at a concentration near its K_d_), and varying concentrations of unlabeled this compound (for competition binding).

  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity A3AR ligand (e.g., IB-MECA).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to assess the functional effect of this compound on adenylyl cyclase activity.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing the human A3 adenosine receptor.

  • Seed the cells into a 96-well plate and allow them to attach and grow to a confluent monolayer.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Add varying concentrations of this compound to the wells.

  • Stimulate adenylyl cyclase with forskolin.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release the accumulated cAMP.

3. cAMP Measurement:

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR upon agonist binding.

1. Membrane Preparation:

  • Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and GDP in an assay buffer containing MgCl₂.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

  • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max_ values.

Mandatory Visualization

Signaling Pathways of this compound

Activation of the A3 adenosine receptor by this compound primarily initiates signaling through the G_i_ protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the A3AR can couple to the G_q_ protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream of these initial events, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt signaling cascade.[6][7]

AB_MECA_Signaling AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds Gi Gαi/o A3AR->Gi activates Gq Gαq A3AR->Gq activates MAPK MAPK Pathway (ERK1/2, p38) A3AR->MAPK modulates PI3K_Akt PI3K/Akt Pathway A3AR->PI3K_Akt modulates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of TNF-α production) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Intracellular Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates PKC->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: this compound signaling pathways via the A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing A3AR) start->prep_membranes setup_assay Set up 96-well Plate prep_membranes->setup_assay add_components Add: 1. Membranes 2. [¹²⁵I]I-AB-MECA (Radioligand) 3. Unlabeled this compound (Competitor) setup_assay->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Cellular Targets of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, commonly known as AB-MECA, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). As a member of the G protein-coupled receptor (GPCR) family, the A₃AR is implicated in a multitude of physiological and pathophysiological processes, including inflammation, ischemia, and cancer. This compound serves as a critical pharmacological tool for elucidating the roles of the A₃AR and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the cellular targets of this compound, its receptor selectivity, downstream signaling cascades, and the experimental protocols used for its characterization.

Primary Cellular Target: A₃ Adenosine Receptor

The principal cellular target of this compound is the A₃ adenosine receptor, a Gαi/o-coupled receptor. Activation of A₃AR by an agonist initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Binding Affinity of this compound at Human A₃ Adenosine Receptor

This compound exhibits high affinity for the human A₃AR. The binding affinity is typically determined through competitive radioligand binding assays, with the dissociation constant (Kᵢ) being a key quantitative measure.

CompoundReceptorCell LineRadioligandKᵢ (nM)
This compoundHuman A₃ARCHO[¹²⁵I]I-AB-MECA430.5[1]
[¹²⁵I]I-AB-MECAHuman A₃ARHEK293-Kd = 0.59[2]
[¹²⁵I]this compoundRat A₃ARCHO-Kd = 1.48[1][3]

Adenosine Receptor Selectivity Profile

While this compound is a potent A₃AR agonist, its utility is also defined by its selectivity over other adenosine receptor subtypes (A₁, A₂A, and A₂B). The radiolabeled form, [¹²⁵I]I-AB-MECA, while a high-affinity probe for A₃ receptors, has been noted to bind to A₁ and A₂A subtypes in some studies[2]. Generally, related compounds like IB-MECA show higher selectivity. For instance, IB-MECA is approximately 50-fold selective for A₃ versus A₁ or A₂A receptors[2].

CompoundHuman A₁AR (Kᵢ, nM)Human A₂AAR (Kᵢ, nM)Human A₃AR (Kᵢ, nM)
This compound>10,000>10,000430.5[1]
[¹²⁵I]I-AB-MECA3.42 (rat)[3]25.1 (canine)[4]1.48 (rat Kd)[1][3]

Note: Data for this compound at A₁ and A₂A receptors is often reported as having low affinity, though specific Kᵢ values are not always available. Data for different species are included for context where human-specific data is limited.

Downstream Signaling Pathways

The activation of A₃AR by this compound triggers multiple downstream signaling pathways that mediate its diverse cellular effects.

Canonical Gαi-Coupled Pathway: cAMP Inhibition

As a Gαi-coupled receptor, the primary signaling event following A₃AR activation is the inhibition of adenylyl cyclase, which decreases intracellular cAMP concentration[5][6]. This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and its downstream targets.

G_alpha_i_pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR G_protein Gαi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Canonical A₃AR Gαi-coupled signaling pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways

A₃AR activation by agonists such as Cl-IB-MECA (a close analog of this compound) has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell survival, proliferation, and apoptosis. In some cancer cells, A₃AR agonists can suppress PI3K/Akt and ERK signaling, leading to anti-tumor effects[7][8].

PI3K_ERK_pathway cluster_receptor Cell Membrane AB_MECA This compound A3AR A3AR AB_MECA->A3AR PI3K PI3K A3AR->PI3K Modulates MEK MEK A3AR->MEK Modulates Akt Akt (PKB) PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Modulation of PI3K/Akt and MAPK/ERK pathways.
Wnt Signaling Pathway

There is evidence linking A₃AR activation to the Wnt signaling pathway. In melanoma cells, the A₃AR agonist IB-MECA was found to increase the activity of GSK-3β, a key component of the Wnt pathway. This leads to a decrease in β-catenin levels and the subsequent downregulation of cell growth regulatory genes like c-myc and cyclin D1, contributing to the anti-tumor effects of A₃AR agonists[9].

Wnt_pathway AB_MECA This compound / IB-MECA A3AR A3AR Activation AB_MECA->A3AR PKA_Akt PKA / Akt Inhibition A3AR->PKA_Akt GSK3b GSK-3β (Active) PKA_Akt->GSK3b Phosphorylation Inhibited Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates Degradation Degradation Beta_Catenin->Degradation cMyc_CyclinD1 c-myc / Cyclin D1 Transcription Beta_Catenin->cMyc_CyclinD1 Normally promotes Tumor_Growth Tumor Growth Inhibition cMyc_CyclinD1->Tumor_Growth

A₃AR-mediated modulation of the Wnt pathway.

Potential Off-Target Effects

While this compound is considered highly selective for the A₃AR, especially in comparison to other adenosine analogs, it is crucial in drug development to characterize any potential off-target interactions. High concentrations of any ligand may interact with unintended targets[10]. Off-target screening for GPCR ligands typically involves broad panels of radioligand binding or functional assays against other GPCRs, ion channels, and transporters to identify potential liabilities that could lead to adverse effects[11]. For this compound, significant off-target effects at physiologically relevant concentrations have not been widely reported, underscoring its utility as a selective A₃AR probe.

Experimental Protocols

Characterizing the interaction of this compound with its cellular targets involves a suite of standardized in vitro assays.

General Experimental Workflow for GPCR Ligand Characterization

The process of characterizing a compound like this compound follows a logical workflow from initial binding assessment to functional consequence.

experimental_workflow Start Compound Synthesis (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Ki_Determination Determine Affinity (Ki) & Selectivity Binding_Assay->Ki_Determination Functional_Assay Functional Assay (e.g., cAMP Assay) Ki_Determination->Functional_Assay Proceed if affinity is high Off_Target Off-Target Screening Ki_Determination->Off_Target EC50_Determination Determine Potency (EC50) & Efficacy Functional_Assay->EC50_Determination Downstream_Assay Downstream Signaling Assays (e.g., Western Blot for p-ERK) EC50_Determination->Downstream_Assay Proceed if potent Mechanism_Elucidation Elucidate Mechanism of Action Downstream_Assay->Mechanism_Elucidation Safety_Profile Assess Safety Profile Off_Target->Safety_Profile

General experimental workflow for GPCR ligand characterization.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the A₃AR.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human A₃AR.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine protein concentration using a BCA or Bradford assay[12].

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add in sequence:

      • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

      • 50 µL of varying concentrations of the test compound (this compound).

      • 50 µL of a fixed concentration of radioligand (e.g., 0.15 nM [¹²⁵I]I-AB-MECA)[13].

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled standard agonist, e.g., 10 µM IB-MECA).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[12].

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[14].

Detailed Protocol: cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A₃AR agonism.

  • Cell Preparation:

    • Seed CHO or HEK293 cells expressing the human A₃AR into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer (e.g., HBSS with 5 mM HEPES, pH 7.4).

    • Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent the degradation of cAMP[15].

    • Add varying concentrations of this compound to the wells.

    • Stimulate adenylyl cyclase with a known activator, typically Forskolin (e.g., 1-10 µM).

    • Incubate for 20-30 minutes at 37°C[15].

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

      • Luminescence-based assays (e.g., GloSensor™): Cells are transfected with a biosensor that produces light in response to cAMP binding[16].

      • ELISA: A traditional enzyme-linked immunosorbent assay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Eₘₐₓ (maximum effect)[5].

Conclusion

This compound is a cornerstone tool for investigating the A₃ adenosine receptor. Its primary cellular target is the A₃AR, for which it demonstrates high affinity and selectivity. The downstream consequences of this interaction are complex, involving the canonical inhibition of the cAMP pathway as well as modulation of the PI3K/Akt, MAPK/ERK, and Wnt signaling cascades. A thorough understanding of these targets and pathways, verified through robust experimental protocols, is essential for leveraging this compound in basic research and for the development of A₃AR-targeted therapies for a range of human diseases.

References

The Influence of AB-MECA on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-methoxybenzyl)adenosine-5'-carboxamide) is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A3AR is a promising therapeutic target due to its differential expression in normal versus diseased tissues, particularly in inflammatory conditions and cancer. Activation of A3AR by agonists such as this compound initiates a cascade of intracellular signaling events that culminate in the modulation of gene expression, thereby influencing cellular processes like proliferation, apoptosis, and inflammation. This technical guide provides an in-depth overview of the effects of this compound on gene expression, detailing the underlying signaling pathways and providing experimental protocols for investigation.

Data Presentation: Quantitative Gene Expression Changes

The activation of the A3 adenosine receptor by its agonists leads to significant changes in the expression of various genes, particularly those involved in inflammation, cell cycle regulation, and apoptosis. While direct, comprehensive quantitative data for this compound is limited in publicly available literature, studies on its close structural and functional analog, 2-Cl-IB-MECA, in activated microglia provide valuable insights into the expected gene expression modifications. The following table summarizes the differential expression of key transcription factor genes in lipopolysaccharide/interferon-γ activated microglia treated with an A3R agonist.[1]

Gene SymbolGene NameLog2 Fold Changep-value
Down-regulated Transcription Factors
Atf3Activating transcription factor 3-1.58< 0.0001
Bhlhe40Basic helix-loop-helix family member e40-0.92< 0.0001
CebpbCCAAT/enhancer binding protein beta-0.66< 0.0001
CremcAMP responsive element modulator-0.490.0002
Egr1Early growth response 1-1.16< 0.0001
FosFos proto-oncogene, AP-1 transcription factor subunit-1.61< 0.0001
FosbFosB proto-oncogene, AP-1 transcription factor subunit-1.97< 0.0001
Irf1Interferon regulatory factor 1-0.73< 0.0001
JunJun proto-oncogene, AP-1 transcription factor subunit-0.96< 0.0001
JunbJunB proto-oncogene, AP-1 transcription factor subunit-1.33< 0.0001
JundJunD proto-oncogene, AP-1 transcription factor subunit-0.58< 0.0001
Klf2Kruppel like factor 2-1.39< 0.0001
Klf4Kruppel like factor 4-0.83< 0.0001
MafbMAF bZIP transcription factor B-0.89< 0.0001
MaffMAF bZIP transcription factor F-0.81< 0.0001
Nfatc2Nuclear factor of activated T-cells 2-0.69< 0.0001
Nfkb1Nuclear factor kappa B subunit 1-0.420.0003
Npas4Neuronal PAS domain protein 4-2.14< 0.0001
Nr4a1Nuclear receptor subfamily 4 group A member 1-1.54< 0.0001
RelREL proto-oncogene, NF-kB subunit-0.59< 0.0001
RelaRELA proto-oncogene, NF-kB subunit-0.410.0009
Smad3SMAD family member 3-0.380.0047
Sp1Sp1 transcription factor-0.310.0418
Stat3Signal transducer and activator of transcription 3-0.380.0028
Up-regulated Transcription Factors
Bnc2Basonuclin 20.520.0019
Foxp1Forkhead box P10.350.0151
MlxipMLX interacting protein0.310.0263
Nfil3Nuclear factor, interleukin 3 regulated0.54< 0.0001
Tbxas1Thromboxane A synthase 10.61< 0.0001

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by activating the A3 adenosine receptor, which is primarily coupled to the Gi/o family of G proteins. This initiates a cascade of intracellular signaling events that ultimately impact the activity of transcription factors and, consequently, the expression of their target genes.

A3 Adenosine Receptor Signaling Cascade

The binding of this compound to the A3AR triggers the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). The Gβγ subunit can activate Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), respectively. Furthermore, A3AR activation has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways.

A3AR_Signaling cluster_membrane Cell Membrane AB_MECA This compound A3AR A3 Adenosine Receptor (GPCR) AB_MECA->A3AR binds G_protein Gi/o Protein A3AR->G_protein activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) A3AR->MAPK_cascade activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC PLC G_beta_gamma->PLC activates PI3K PI3K G_beta_gamma->PI3K activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) PKA->Transcription_Factors PLC->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors MAPK_cascade->Transcription_Factors Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression

This compound initiated A3AR signaling cascade.
Downstream Effects on Transcription Factors

The signaling pathways activated by this compound converge on several key transcription factors, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A3AR activation can inhibit the NF-κB pathway, which is a critical regulator of inflammatory gene expression. This contributes to the anti-inflammatory effects of this compound.

  • CREB (cAMP response element-binding protein): The decrease in cAMP levels following A3AR activation leads to reduced PKA-mediated phosphorylation and activation of CREB, thereby altering the expression of CREB-responsive genes.

  • AP-1 (Activator protein 1): The MAPK/ERK pathway, which can be modulated by A3AR signaling, is a key regulator of the AP-1 transcription factor complex (composed of proteins from the Fos and Jun families).

The net effect of this compound on gene expression is cell-type and context-dependent, reflecting the complex interplay of these signaling pathways.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol provides a general guideline for the treatment of adherent cancer cell lines with this compound to study its effects on gene expression.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency in a T75 flask.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete growth medium at the desired concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).

  • Cell Harvesting for RNA Extraction:

    • After the treatment period, remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer suitable for RNA extraction (e.g., TRIzol or buffer from an RNA isolation kit).

    • Proceed with RNA extraction according to the manufacturer's protocol.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the expression of target genes following this compound treatment.

Materials:

  • Purified total RNA from control and this compound treated cells

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix)

  • Gene-specific forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix for each gene in triplicate. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA (diluted 1:10)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTC) for each primer set.

  • qPCR Cycling:

    • Perform the qPCR reaction using a standard three-step cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a reference gene.

RNA-Seq Experimental Workflow

For a global, unbiased analysis of gene expression changes induced by this compound, RNA sequencing (RNA-seq) is the method of choice. The following diagram illustrates a typical experimental workflow.

RNASeq_Workflow start Cell Culture & this compound Treatment rna_extraction Total RNA Extraction start->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation (poly-A selection, fragmentation, cDNA synthesis, adapter ligation) qc1->library_prep qc2 Library Quality Control library_prep->qc2 sequencing Next-Generation Sequencing (e.g., Illumina) qc2->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis qc3 Read Quality Control data_analysis->qc3 alignment Alignment to Reference Genome qc3->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway_analysis Pathway & Functional Enrichment Analysis dge->pathway_analysis end Biological Interpretation pathway_analysis->end

References

Methodological & Application

Application Notes and Protocols for AB-MECA in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target in various pathologies, including cancer, inflammation, and ischemia. In normal tissues, A3AR expression is typically low, whereas it is found to be overexpressed in various tumor types. This differential expression makes A3AR an attractive target for cancer therapy. Activation of A3AR by agonists like this compound has been shown to induce a range of cellular responses, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro cell culture experiments.

Mechanism of Action

This compound exerts its effects by binding to and activating the A3 adenosine receptor. A3AR is primarily coupled to Gi proteins, and its activation initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA).

The signaling pathways modulated by this compound are complex and can be cell-type dependent, but key pathways include:

  • PI3K/Akt Pathway: A3AR activation can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3] This pathway is crucial in regulating cell survival and proliferation. Interestingly, in some cancer cells, such as A375 human melanoma, activation of the PI3K/Akt pathway by an A3AR agonist leads to the inhibition of the basal phosphorylation of ERK1/2, resulting in anti-proliferative effects.[1] Downstream effectors of the PI3K/Akt pathway include mTOR, which is a central regulator of cell growth and metabolism.[4]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade affected by A3AR activation.[3] The effect of A3AR on the ERK pathway can be either stimulatory or inhibitory depending on the cellular context.[1][5] Downstream targets of the ERK pathway include transcription factors that regulate cell proliferation and survival.[6]

  • Wnt/β-catenin Pathway: A3AR agonists have been shown to modulate the Wnt/β-catenin signaling pathway. This is often mediated through the regulation of Glycogen Synthase Kinase 3β (GSK-3β).[7] Inhibition of PKA (due to decreased cAMP) can lead to reduced inhibitory phosphorylation of GSK-3β, thereby increasing its activity. Active GSK-3β then phosphorylates β-catenin, marking it for degradation. Downregulation of β-catenin leads to decreased transcription of its target genes, which include key regulators of cell proliferation such as c-Myc and Cyclin D1.[7]

  • Induction of Apoptosis: this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases, such as caspase-3, -7, and -9.[8][9][10]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its close analog, Cl-IB-MECA, in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, treatment duration, and the specific assay used.

CompoundCell LineCancer TypeIC50 (µM)Treatment DurationAssayReference
This compound Data not readily available in a comprehensive table format. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific cell line of interest.
Cl-IB-MECAA375Human MelanomaNot specified, but effective at inhibiting proliferation24, 48, 72 hoursCell Counting[1]
Cl-IB-MECAVariousIC50 values typically range from 10 to 50 µM in many cancer cell lines.48-72 hoursCrystal Violet/MTT[2]

Note: The provided IC50 values for Cl-IB-MECA can serve as a starting point for designing experiments with this compound, as they are both potent A3AR agonists. However, empirical determination of the optimal concentration range for this compound in the specific cell line and assay is crucial.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to attach overnight.

    • For suspension cells, seed cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium immediately before treatment.[5]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from adherent cells and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed to pellet the cells and then carefully remove the supernatant.[12]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

    • Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including both adherent and floating cells) by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells.[2]

Western Blot Analysis of Signaling Proteins

This protocol describes the use of Western blotting to analyze changes in the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Cyclin D1, c-Myc, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound at desired concentrations and for various time points (e.g., 15 min, 30 min, 1h, 6h, 24h) to capture both early and late signaling events.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.[17]

Visualization of Signaling Pathways and Workflows

AB_MECA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds Gi Gi Protein A3AR->Gi activates Apoptosis_machinery Apoptotic Machinery (Bcl-2 family, Caspases) A3AR->Apoptosis_machinery activates (context-dependent) AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GSK3b GSK-3β PKA->GSK3b inhibits (phosphorylation) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->GSK3b inhibits (phosphorylation) Akt->Apoptosis_machinery inhibits Gene_expression ↓ c-Myc, Cyclin D1 ↓ Cell Proliferation ↑ Apoptosis MAPK_pathway->Gene_expression regulates transcription beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin->Gene_expression regulates transcription Apoptosis_machinery->Gene_expression induces

Caption: this compound Signaling Pathway.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: MTT Assay Workflow.

Cell_Cycle_Workflow start Start seed_and_treat Seed Cells and Treat with this compound start->seed_and_treat harvest_cells Harvest Cells seed_and_treat->harvest_cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis end End data_analysis->end

Caption: Cell Cycle Analysis Workflow.

Western_Blot_Workflow start Start treat_and_lyse Treat Cells with this compound and Prepare Lysates start->treat_and_lyse quantify_protein Quantify Protein Concentration treat_and_lyse->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Caption: Western Blot Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G-protein coupled receptor that is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neuroprotection. Consequently, this compound and other A3AR agonists are valuable tools for in vivo research in mouse models to investigate the therapeutic potential of targeting this receptor. These application notes provide a comprehensive guide to the recommended dosages, preparation, and administration of this compound in mouse models, along with detailed experimental protocols and a description of the underlying signaling pathway.

Data Presentation: Recommended Dosages of A3AR Agonists in Mouse Models

The following table summarizes reported dosages of this compound and other structurally related A3AR agonists used in various mouse models. It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, age, disease model, and experimental endpoint. Therefore, it is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

Compound NameMouse ModelRoute of AdministrationDosageVehicleReference
This compound Xenograft Lung CancerIntraperitoneal (i.p.)Not specified in abstractNot specified[1]
Cl-IB-MECA MelanomaIntraperitoneal (i.p.)20 ng/mouse (single dose)Not specified[2]
Cl-IB-MECA General In VivoIntravenous (i.v.)200 µg/kgNot specified[3]
MRS5980 MigraineIntraperitoneal (i.p.)0.1, 0.3, or 1 mg/kgNot specified
MRS5698 Acute Ischemic StrokeNot specified1.4 mg/kgNot specified[4]
IB-MECA Neuropathic Pain (Rat)Intraperitoneal (i.p.)0.5 µmol/kg3% DMSO in saline[5]
Gabapentin Neuropathic PainIntraperitoneal (i.p.)100 mg/kgDepurated water[6]

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of A3AR by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events can influence a wide range of cellular processes, including cell growth, proliferation, and apoptosis.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., anti-inflammatory, anti-cancer effects) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: A3AR Signaling Pathway activated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and working solutions of this compound for intraperitoneal (i.p.) injection in mice. Due to the hydrophobic nature of this compound, a co-solvent system is often required for complete dissolution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.

    • Vortex or gently warm the solution until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation (e.g., 1 mg/kg in a 10% DMSO/saline vehicle):

    • Calculate the total volume of the working solution needed based on the number of mice and the injection volume (typically 100 µL per 20 g mouse).

    • On the day of the experiment, thaw the this compound stock solution.

    • To prepare a vehicle solution, mix sterile DMSO and sterile saline. For a 10% DMSO vehicle, mix 1 part DMSO with 9 parts saline.

    • Dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to prepare a 0.1 mg/mL solution for a 1 mg/kg dose in a 20 g mouse (100 µL injection), dilute the 10 mg/mL stock solution 1:100 with the 10% DMSO/saline vehicle.

    • Vortex the working solution to ensure it is homogenous.

Note: The final concentration of DMSO in the injected solution should be kept as low as possible (ideally ≤10%) to minimize potential toxicity. A vehicle control group receiving the same DMSO/saline mixture without this compound should always be included in the experiment.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol outlines the standard procedure for intraperitoneal (i.p.) injection in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Restrain the mouse using either a manual scruffing technique or a commercial restraint device. The abdomen should be accessible.

  • Injection Site Preparation:

    • Wipe the lower right or left quadrant of the abdomen with a 70% ethanol swab to disinfect the injection site.

  • Injection:

    • Draw the calculated volume of the this compound working solution into a sterile syringe.

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity in the lower abdominal quadrant. Be careful to avoid puncturing the internal organs. A slight aspirate can be performed to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of cancer.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous or orthotopic) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment_Admin Treatment Administration (this compound, Vehicle Control, Positive Control) Randomization->Treatment_Admin Monitoring Daily Monitoring (Tumor size, body weight, clinical signs) Treatment_Admin->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Data_Analysis Data Analysis (e.g., tumor growth inhibition, survival analysis) Euthanasia->Data_Analysis Histology Histological Analysis Euthanasia->Histology

Caption: In vivo efficacy study workflow for this compound.

Disclaimer: These protocols and application notes are intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare and use.

References

Application Notes and Protocols for In Vivo Administration of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N⁶-(4-Aminobenzyl)-N-methyl-5'-carbamoyladenosine) is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). The A₃AR is increasingly recognized as a therapeutic target in various pathologies due to its differential expression in diseased versus normal tissues. In cancer, A₃AR is often overexpressed on the surface of tumor cells, and its activation can lead to growth inhibition. In inflammatory conditions, A₃AR activation has been shown to mediate anti-inflammatory effects. These dual roles make this compound a compound of significant interest for in vivo research in oncology and immunology.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in preclinical animal models, primarily focusing on mice and rats. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Efficacy of A₃ Adenosine Receptor Agonists in Cancer Models
CompoundAnimal ModelCancer TypeAdministration RouteDosageVehicleTreatment ScheduleTumor Growth InhibitionReference
This compoundMouse XenograftLung Cancer (A549 cells)IntrabronchialNot SpecifiedNot SpecifiedNot SpecifiedReduction in tumor growth[1][2][3][4]
IB-MECAMouseMelanoma, Colon CarcinomaOralµg/kg rangeNot SpecifiedDailyInhibition of tumor development[5]
Cl-IB-MECAMouse XenograftColon, Prostate CarcinomaOralµg/kg rangeNot SpecifiedNot SpecifiedInhibition of tumor growth[5]
Table 2: In Vivo Administration Parameters of A₃ Adenosine Receptor Agonists in Other Disease Models
CompoundAnimal ModelDisease ModelAdministration RouteDosageVehicleOutcomeReference
This compoundGuinea PigAsthmaNot Specified3 µg/kgNot SpecifiedIncreased bronchoconstriction
IB-MECADogMyocardial Ischemia-ReperfusionIntravenous Bolus100 µg/kg50% DMSO in normal salineCardioprotective

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Xenograft Cancer Model

This protocol is adapted from general procedures for IP injections in mice and vehicle formulations used for similar compounds in cancer models.

Materials:

  • This compound

  • Vehicle solution (e.g., PEG400:Ethanol:Saline in a 57.1:14.3:28.6 ratio, or 10% DMSO in saline)

  • Sterile 1 mL syringes

  • Sterile 26-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.[6]

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., starting with a range of 1-10 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution. For a PEG400:Ethanol:Saline vehicle, mix the components in the specified ratio. For a DMSO-based vehicle, dissolve the required amount of this compound in DMSO first, and then bring it to the final volume with sterile saline to a final DMSO concentration of 10% or less to minimize toxicity.[7][8]

    • Ensure the final formulation is a clear solution. If solubility is an issue, gentle warming or sonication may be used. The final solution should be sterile-filtered if possible.

  • Administration:

    • Weigh each mouse to determine the exact volume of the this compound formulation to be injected. The injection volume for IP administration in mice should typically not exceed 10 mL/kg.

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement in the peritoneal cavity.

    • Inject the calculated volume of the this compound solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Measure tumor volume with calipers at regular intervals (e.g., twice or three times a week) throughout the study.

Protocol 2: Oral Gavage Administration of this compound in a Rat Inflammation Model

This protocol is based on general guidelines for oral gavage in rats and can be adapted for anti-inflammatory studies.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or an aqueous solution with a co-solvent like PEG400 if needed for solubility)

  • Sterile water or saline

  • Flexible or rigid gavage needles (appropriate size for rats)

  • Syringes (appropriate volume)

  • Animal scale

Procedure:

  • Animal Model: Induce inflammation using a standard model, such as carrageenan-induced paw edema or collagen-induced arthritis in rats.

  • Preparation of this compound Formulation:

    • Determine the desired dose of this compound. For anti-inflammatory studies, a starting dose in the range of 1-10 mg/kg can be considered.

    • Prepare the vehicle. For a 0.5% CMC solution, slowly add CMC to sterile water while stirring until a uniform suspension is formed.

    • If this compound is not readily soluble in the aqueous vehicle, a suspension can be prepared. Ensure the particle size is small enough for smooth passage through the gavage needle. Alternatively, a co-solvent can be used, but its potential effects on the experimental outcome should be considered.

  • Administration:

    • Weigh each rat to calculate the precise volume of the formulation to be administered. The volume for oral gavage in rats is typically 5-10 mL/kg.

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.

    • Administer the this compound formulation slowly.

    • Withdraw the needle carefully and return the animal to its cage.

  • Assessment of Anti-Inflammatory Effects: Monitor the parameters of inflammation at specified time points after this compound administration. This may include measuring paw volume, assessing clinical scores of arthritis, or collecting tissue/blood samples for biomarker analysis (e.g., cytokine levels).

Mandatory Visualizations

Signaling Pathway of A₃AR-Mediated Anti-Cancer Effect

A3AR_Anticancer_Pathway cluster_nucleus Nucleus A3AR A3AR Gi Gi A3AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation PKB_Akt PKB/Akt PKA->PKB_Akt Activation GSK3b GSK-3β PKB_Akt->GSK3b Inhibition beta_catenin β-Catenin GSK3b->beta_catenin Degradation cMyc c-Myc beta_catenin->cMyc Transcription CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Transcription IkappaB IκB NFkB NF-κB IkappaB->NFkB NFkB->cMyc Transcription NFkB->CyclinD1 Transcription Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation AB_MECA This compound AB_MECA->A3AR Activation

Caption: A₃AR activation by this compound inhibits cancer cell proliferation.

Experimental Workflow for In Vivo Anti-Cancer Study

experimental_workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_growth Allow Tumors to Grow (e.g., to 100-150 mm³) tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., IP, Oral Gavage) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Repeat Treatment endpoint Study Endpoint (e.g., tumor size limit, time) monitoring->endpoint Reach Endpoint analysis Data Analysis (Tumor Growth Inhibition, etc.) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Cell-Based Assays Using AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N⁶-(4-methoxybenzyl)adenosine-5'-carboxamide) is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The expression of A₃AR is often upregulated in inflammatory and cancer cells, making it a compelling therapeutic target. This compound serves as a valuable pharmacological tool to investigate the roles of A₃AR in cell proliferation, apoptosis, and inflammation. These application notes provide detailed protocols for key cell-based assays to characterize the effects of this compound and an overview of its mechanism of action.

Mechanism of Action

This compound selectively binds to and activates the A₃ adenosine receptor. As a Gαi protein-coupled receptor, A₃AR activation by this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initial event triggers a cascade of downstream signaling pathways that can vary depending on the cell type and context. Key signaling pathways modulated by this compound include the PI3K/Akt pathway, the NF-κB pathway, and the Wnt signaling pathway. These pathways collectively regulate fundamental cellular processes such as cell survival, proliferation, apoptosis, and inflammation.

Data Presentation

The following tables summarize the binding affinities and cytotoxic effects of this compound in various cell lines. It is important to note that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeCell LineBinding ParameterValue (nM)Reference
Human A₃CHOKᵢ430.5[1]
Rat A₃CHOKᵈ1.48[2]
Rat A₁COS-7Kᵈ3.42[2]
Canine A₂ₐCOS-7Kᵈ25.1[2]

Table 2: Cytotoxic and Anti-proliferative Effects of this compound

Cell LineCancer TypeAssayEndpointIC₅₀ / EC₅₀ (µM)Notes
A549Human Lung CancerCytotoxicityCell ViabilityDose-dependent cytotoxicity observed at 1, 10, 100 µMSpecific IC₅₀ not provided in the source.[1]
Human Lung MacrophagesN/ACytokine InhibitionTNF-α productionpD₂ = 6.9pD₂ is the negative logarithm of the EC₅₀.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Target cells (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • Target cells (e.g., Jurkat T-lymphocyte cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at an appropriate density and treat with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Measurement of TNF-α Production by ELISA

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) secreted by cells (e.g., macrophages) in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

  • Target cells (e.g., RAW 264.7 macrophage cell line)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Human or Mouse TNF-α ELISA Kit

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce TNF-α production. Include appropriate controls (untreated, LPS only, this compound only).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution and stopping the reaction.

  • Measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

  • Determine the percentage of inhibition of TNF-α production by this compound at each concentration and calculate the EC₅₀ value.

Visualizations

AB_MECA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Binds G_protein Gαi/βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates GSK3b GSK-3β Akt->GSK3b Inhibits NFkB_complex IκB-NF-κB Complex Akt->NFkB_complex Activates IKK (leading to degradation) beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex Component of beta_catenin β-catenin beta_catenin_complex->beta_catenin Phosphorylates for Degradation Gene_Expression Gene Expression (e.g., c-myc, cyclin D1, pro-inflammatory cytokines) beta_catenin->Gene_Expression Translocates to Nucleus NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Gene_Expression Translocates to Nucleus

Caption: this compound signaling pathway through the A3 adenosine receptor.

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow start Treat Cells with This compound harvest Harvest Cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by flow cytometry.

TNF_Alpha_ELISA_Workflow start Pre-treat Macrophages with this compound stimulate Stimulate with LPS start->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform TNF-α ELISA (as per kit protocol) collect->elisa read Measure Absorbance elisa->read analyze Calculate TNF-α Concentration and % Inhibition read->analyze

Caption: Workflow for measuring TNF-α inhibition by this compound.

References

Application Notes and Protocols for Studying TNF-α Inhibition using AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy. AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and selective agonist for the adenosine A3 receptor (A3AR). Activation of A3AR has been demonstrated to exert anti-inflammatory effects, in part through the downregulation of TNF-α production. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study the inhibition of TNF-α.

Mechanism of Action: this compound in TNF-α Inhibition

This compound mediates its inhibitory effect on TNF-α production primarily through the activation of the G-protein coupled adenosine A3 receptor. This activation initiates a downstream signaling cascade that interferes with the synthesis and release of TNF-α. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In inflammatory states, NF-κB is a crucial transcription factor for pro-inflammatory cytokines, including TNF-α.

Activation of A3AR by this compound can lead to:

  • Inhibition of IκB-α degradation: This prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

  • Suppression of PI 3-kinase/Akt activation: This pathway is also implicated in the regulation of inflammatory responses and TNF-α production.[2]

By inhibiting these signaling pathways, this compound effectively reduces the transcription of the TNF-α gene and subsequent protein synthesis and secretion.

Quantitative Data Summary

CompoundCell LineAssayTargetEffective Concentration/IC50Reference
IB-MECA U937 (human macrophage-like)TNF-α releaseTNF-αMicromolar concentrations inhibit release[3]
2-Cl-IB-MECA HT-29 (human colonic epithelial)IL-8 and IL-1β mRNA expression and secretion (downstream of TNF-α)IL-8, IL-1βConcentration-dependent inhibition[4]
This compound A549 (human lung cancer xenograft in mice)In vivo TNF-α levelsTNF-αLowered TNF-α levels in treated groups

Experimental Protocols

Protocol 1: In Vitro Inhibition of TNF-α Production in Macrophage Cell Line (J774A.1)

This protocol describes how to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in the murine macrophage cell line J774A.1.

Materials:

  • J774A.1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit (murine)

Procedure:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Following incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for TNF-α measurement.

  • TNF-α Quantification: Quantify the amount of TNF-α in the cell culture supernatants using a murine TNF-α ELISA kit, following the manufacturer's instructions.

Protocol 2: Quantification of TNF-α in Cell Culture Supernatants by ELISA

This protocol provides a general procedure for performing a sandwich ELISA to measure TNF-α concentrations.

Materials:

  • Cell culture supernatants (collected from Protocol 1)

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Recombinant TNF-α standard

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit or PBS with 1% BSA)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add Standards and Samples: Wash the plate again. Add serial dilutions of the recombinant TNF-α standard and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Add Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Add Substrate: Wash the plate and add the TMB substrate. A blue color will develop.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.

Visualizations

Signaling Pathway of this compound in TNF-α Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR GP G-protein A3AR->GP activates PI3K PI3K GP->PI3K inhibits IkappaB IκB-α GP->IkappaB prevents degradation ABMECA This compound ABMECA->A3AR binds LPS LPS TLR4 TLR4 LPS->TLR4 binds TLR4->PI3K activates Akt Akt PI3K->Akt activates IkappaB_NFkB IκB-α-NF-κB Complex Akt->IkappaB_NFkB promotes dissociation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkappaB_NFkB->IkappaB releases IkappaB_NFkB->NFkB TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene activates transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_protein

Caption: this compound inhibits TNF-α via A3AR signaling.

Experimental Workflow for In Vitro TNF-α Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture J774A.1 Macrophages Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Quantify TNF-α by ELISA Collect->ELISA Analyze Data Analysis ELISA->Analyze

Caption: Workflow for assessing TNF-α inhibition.

Logical Relationship: From A3AR Activation to Anti-inflammatory Effect

G A This compound binds to Adenosine A3 Receptor B Inhibition of Downstream Signaling Pathways (e.g., NF-κB, PI3K/Akt) A->B C Decreased Transcription of TNF-α Gene B->C D Reduced Synthesis and Secretion of TNF-α Protein C->D E Anti-inflammatory Effect D->E

Caption: A3AR activation leads to anti-inflammatory effects.

References

Application Notes and Protocols: AB-MECA in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA) and its potent analogues, such as N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), are selective agonists for the A3 adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor that is notably overexpressed in inflammatory and cancer cells compared to normal tissues. Activation of A₃AR initiates a signaling cascade that potently suppresses inflammatory responses. This makes A₃AR agonists like this compound valuable tools for inflammation research and promising therapeutic candidates for a range of inflammatory diseases, including rheumatoid arthritis and psoriasis.[1]

These compounds exert their anti-inflammatory effects primarily by modulating the PI3K/Akt/NF-κB signaling pathway.[2][3] Activation of A₃AR leads to the inhibition of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2] This document provides detailed protocols for utilizing this compound and its analogues in common in vitro and in vivo inflammation models.

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the quantitative effects of A₃AR agonists on key inflammatory markers and signaling proteins as reported in preclinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundCell LineInflammatory StimulusTargetMetricValueReference
Thio-Cl-IB-MECARAW 264.7LPSiNOS ProteinInhibitionDose-dependent[2]
Thio-Cl-IB-MECARAW 264.7LPSTNF-α ProteinInhibitionDose-dependent[2]
Thio-Cl-IB-MECARAW 264.7LPSIL-1β ProteinInhibitionDose-dependent[2]

Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model

CompoundTreatmentTarget / OutcomeMetricResultReference
IB-MECA10 µg/kg, oral, twice dailyTNF-α Protein Level (Paw)% Reduction vs. Control50%[4]
IB-MECA10 µg/kg, oral, twice dailyNF-κB Protein Level (Paw)% Reduction vs. Control~50% (Qualitative)[4]
IB-MECA10 µg/kg, oral, twice dailyPI3K Protein Level (Paw)% Reduction vs. Control~40% (Qualitative)[4]
IB-MECA10 µg/kg, oral, twice dailyp-PKB/Akt Protein Level (DLN¹)% Reduction vs. ControlSignificant Downregulation[3]
IB-MECA10 µg/kg, oral, twice dailyOsteoclast Number (Joint)% Reduction vs. Control73%[4]
IB-MECA10 µg/kg, oral, twice dailyArthritis Clinical ScoreScore ReductionSignificant Decrease[3]
IB-MECA10 µg/kg, oral, twice dailyPaw ThicknessMeasurement ReductionSignificant Decrease[3]

¹DLN: Drain Lymph Node

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the molecular pathway of action for this compound and the general workflows for the experimental protocols described below.

AB-MECA_Signaling_Pathway cluster_nucleus Nucleus AB_MECA This compound / IB-MECA A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Gi Gi Protein A3AR->Gi Activates PI3K PI3K Gi->PI3K Akt Akt (PKB) PI3K->Akt IKK IKK Complex Akt->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex p65/p50 NFkB_active Active p65/p50 NFkB_complex->NFkB_active Translocates NFkB_inactive Inactive Complex (p65/p50)-IκBα NFkB_inactive->IkB Releases Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_active->Inflammatory_Genes Induces

Caption: A₃AR activation by this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

In_Vitro_Workflow start Seed RAW 264.7 Macrophage Cells pretreat Pre-treat with This compound / Analogue (1 hour) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (18-24 hours for Cytokines) (15-60 mins for p-p65) stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa Cytokine Quantification (TNF-α, IL-6) by ELISA collect->elisa western Protein Analysis (p-p65, Total p65) by Western Blot collect->western

Caption: Experimental workflow for in vitro analysis of this compound's anti-inflammatory effects.

In_Vivo_Workflow start Induce Arthritis in Rats (Mycobacterium in Adjuvant) onset Onset of Disease (Day 10-14) start->onset treatment Oral IB-MECA Treatment (e.g., 10 µg/kg, twice daily) onset->treatment monitor Monitor Clinical Score & Paw Thickness (Daily / Every Other Day) treatment->monitor termination Study Termination (e.g., Day 28) monitor->termination analysis Histological Analysis & Western Blot of Paw Tissue termination->analysis

Caption: Experimental workflow for in vivo evaluation of IB-MECA in the AIA model.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the ability of this compound or its analogues to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 mouse macrophage cell line (ATCC)

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (or analogue) stock solution (in DMSO)

  • LPS from E. coli (e.g., serotype 055:B5)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 96-well tissue culture plates

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density of 4 x 10⁵ cells/mL or 96-well plates at 2 x 10⁵ cells/well.

    • Allow cells to adhere and acclimate overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the old medium from the wells.

    • Add the medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the cells.

    • Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plates at 300 x g for 10 minutes.

    • Carefully collect the cell-free supernatants without disturbing the cell monolayer.

    • Store supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits.

    • Follow the manufacturer's instructions precisely for coating plates, adding standards and samples, incubation with detection antibodies and substrate, and reading the absorbance.

    • Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Western Blot for NF-κB (p65) Activation

This protocol is used to determine if this compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit at Ser536.

Materials:

  • Cell lysates from Protocol 1 (after a shorter LPS stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-total p65, Mouse anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment & Lysis:

    • Follow steps 1 and 2 from Protocol 1, using 6-well plates.

    • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15, 30, or 60 minutes) to capture peak p65 phosphorylation.

    • After stimulation, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per sample onto a 10% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with the primary antibody against phospho-p65 (diluted in blocking buffer).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped and re-probed for total p65 and a loading control like β-actin, following the same immunoblotting steps.

  • Data Analysis:

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the phospho-p65 signal to the total p65 signal or the loading control signal to determine the relative inhibition of NF-κB activation.

Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes a widely used model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like IB-MECA.[3]

Materials:

  • Lewis or Sprague-Dawley rats (male, 6-8 weeks old)

  • Heat-killed Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • IB-MECA

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers for paw measurement

Procedure:

  • Induction of Arthritis:

    • Prepare the adjuvant by suspending 10 mg/mL of heat-killed M. tuberculosis in IFA.

    • On day 0, immunize rats with a single subcutaneous injection of 0.1 mL of the adjuvant emulsion into the plantar surface of the right hind paw or at the base of the tail.

  • Treatment:

    • Monitor rats daily for the onset of arthritis, which typically appears around day 10-14, characterized by erythema and swelling in the non-injected paws.

    • Upon disease onset (e.g., day 14), randomize animals into treatment groups (Vehicle control vs. IB-MECA).

    • Administer IB-MECA (e.g., 10 µg/kg) or vehicle orally twice daily until the end of the study (e.g., day 28).[3]

  • Disease Assessment:

    • Evaluate disease severity every other day using a macroscopic scoring system (e.g., 0 = no signs; 1 = erythema and mild swelling of one joint; 2 = swelling of multiple joints; 3 = severe swelling of the entire paw; 4 = joint deformity/ankylosis; max score of 16 per animal).[3]

    • Measure the thickness of the hind paws using digital calipers.

    • Monitor animal body weight as an indicator of systemic health.

  • Terminal Analysis:

    • At the end of the study, euthanize the animals.

    • Collect hind paws and joints for histological analysis to assess inflammatory cell infiltration, pannus formation, and cartilage/bone destruction.

    • Paw tissue can be homogenized to prepare protein extracts for Western blot analysis of A₃AR, NF-κB, TNF-α, and other signaling proteins as described in Protocol 2.[5][6]

References

Application Notes and Protocols for AB-MECA in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA, N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). Its high affinity makes it a valuable tool in the study of A₃AR pharmacology and physiology. The radiolabeled version, [¹²⁵I]this compound, is widely utilized in radioligand binding assays to characterize the A₃AR, determine receptor density in various tissues, and screen for novel A₃AR ligands. These assays are fundamental in drug discovery and development for conditions where the A₃AR is a therapeutic target, including inflammatory diseases, cancer, and cardiac ischemia.[1]

Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[2][3] This document provides detailed protocols for performing saturation and competition radioligand binding assays using [¹²⁵I]this compound, along with data presentation guidelines and an overview of the A₃AR signaling pathway.

Data Presentation

The binding affinity of this compound and its radiolabeled form, [¹²⁵I]this compound, for adenosine receptor subtypes varies across different species and experimental conditions. The following table summarizes key binding parameters.

CompoundReceptor SubtypeSpecies/Cell LineKᵢ (nM)KᏧ (nM)Bₘₐₓ (pmol/mg protein)Reference
This compoundHuman A₃CHO cells430.5[4][5]
[¹²⁵I]this compoundRat A₃CHO cells1.483.06[6]
[¹²⁵I]this compoundRat A₃RBL-2H3 cells3.611.02[6]
[¹²⁵I]this compoundRat A₁COS-7 cells3.42[6]
[¹²⁵I]this compoundCanine A₂ₐCOS-7 cells25.1[6]
[¹²⁵I]this compoundHuman A₃HEK-293 cells0.59[7]

Experimental Protocols

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes, which are the source of the A₃ adenosine receptors for the binding assay.

Materials:

  • Cells or tissue expressing the A₃ adenosine receptor

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Cryoprotectant Buffer: Lysis buffer with 10% sucrose

  • Homogenizer (for tissue)

  • Centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.

  • For tissues, homogenize using a suitable homogenizer. For cells, proceed to the next step.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[7]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Binding Assay

This assay is performed to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (KᏧ) of the radioligand.

Materials:

  • Prepared cell membranes

  • [¹²⁵I]this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[7]

  • Non-specific binding determinator: 10 µM (R)-PIA or other suitable non-radiolabeled A₃AR ligand[6]

  • 96-well plates

  • Filtration apparatus with GF/C filters (pre-soaked in 0.3% PEI)[7]

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, set up duplicate wells for total binding and non-specific binding.

  • For total binding wells, add increasing concentrations of [¹²⁵I]this compound (e.g., 0.2 - 20 nM).[7]

  • For non-specific binding wells, add the same increasing concentrations of [¹²⁵I]this compound plus the non-specific binding determinator.

  • Add 50-120 µg of membrane protein to each well.[7]

  • Bring the final volume in each well to 250 µL with Assay Buffer.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer (Assay Buffer).[7]

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine KᏧ and Bₘₐₓ.

III. Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled test compound by measuring its ability to compete with a fixed concentration of [¹²⁵I]this compound for binding to the receptor.

Materials:

  • Same as for the Saturation Binding Assay

  • Unlabeled test compound

Procedure:

  • In a 96-well plate, set up duplicate wells.

  • Add a fixed concentration of [¹²⁵I]this compound to each well (typically at or near its KᏧ value).[6]

  • Add increasing concentrations of the unlabeled test compound.

  • Add 50-120 µg of membrane protein to each well.[7]

  • Bring the final volume in each well to 250 µL with Assay Buffer.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Terminate the incubation and process the samples as described in the Saturation Binding Assay (steps 7-9).

  • Analyze the data using non-linear regression to determine the IC₅₀ of the test compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/KᏧ)), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

Visualizations

A₃ Adenosine Receptor Signaling Pathway

The A₃ adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ and Gᵩ proteins.[2][3][4][5] Activation of the Gᵢ/Gₒ pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] The Gᵩ pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC).[4] Both pathways can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[2][3][4]

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gαi/o A3AR->Gi activates Gq Gαq A3AR->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP AC->ATP converts PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi->AC inhibits Gbg Gβγ Gi->Gbg dissociates Gq->PLC activates MAPK MAPK (ERK1/2) Gbg->MAPK activates ATP->cAMP PIP2->IP3 PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates PKC->MAPK activates ABMECA This compound ABMECA->A3AR binds

Caption: A₃ Adenosine Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a radioligand binding assay using the filtration method.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep [¹²⁵I]this compound Dilution Series Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (for competition assay) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

References

Troubleshooting & Optimization

Navigating AB-MECA Solubility Challenges in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accurate and consistent solubilization of research compounds is paramount for experimental success. This technical support center provides a comprehensive guide to address solubility issues encountered with AB-MECA, a potent A3 adenosine receptor agonist, in Dimethyl Sulfoxide (DMSO).

Troubleshooting Common this compound Solubility Issues

This section provides a question-and-answer guide to troubleshoot and resolve common problems that may arise during the preparation and use of this compound solutions in DMSO.

Question: Why is my this compound not dissolving completely in DMSO, even at room temperature?

Answer: Several factors can contribute to incomplete dissolution. Firstly, ensure you are using a high-purity, anhydrous grade of DMSO, as it is highly hygroscopic and absorbed water can reduce the solubility of many compounds.[1] Secondly, the concentration of your intended solution may exceed the solubility limit of this compound in DMSO under your current conditions. Finally, insufficient agitation can also be a factor.

Question: I observed a precipitate in my this compound stock solution after storing it at -20°C. What caused this and how can I fix it?

Answer: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with DMSO stock solutions, especially at high concentrations.[2] This can be due to the compound coming out of solution as the DMSO freezes. To redissolve the precipitate, you can try gentle warming of the vial in a 37°C water bath, accompanied by vortexing or sonication. To prevent this, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.

Question: When I add my this compound DMSO stock to my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

Answer: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.[3] While soluble in DMSO, its solubility in aqueous solutions is significantly lower. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%.[4][5] You can achieve this by preparing a more dilute stock solution of this compound in DMSO or by performing serial dilutions of your stock in the pre-warmed cell culture medium.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the handling and properties of this compound and its solutions in DMSO.

Q1: What is the maximum solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO has been reported to be 55 mg/mL with the aid of ultrasonication.[4] It is always advisable to consult the certificate of analysis provided by your supplier for lot-specific solubility information.

Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A2: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide.

Q3: How should I store my this compound DMSO stock solution for long-term use?

A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO in tightly sealed vials, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] General guidelines suggest storage at -20°C for up to one month or at -80°C for up to six months.[7]

Q4: What is the primary cellular target of this compound?

A4: this compound is a high-affinity agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 399.4 g/mol [8]
Solubility in DMSO 55 mg/mL (with ultrasonication)[4]
Molar Concentration at 55 mg/mL Approximately 137.7 mMCalculated
Binding Affinity (Ki) for human A3AR 430.5 nM[6]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.1% - 0.5%[4][5]
Stock Solution Storage (-20°C) Up to 1 month (general recommendation)[7]
Stock Solution Storage (-80°C) Up to 6 months (general recommendation)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 399.4 g/mol = 0.003994 g = 3.994 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Adding DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For this example, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes to aid dissolution. Gentle warming in a 37°C water bath can also be applied if necessary.

  • Visual Inspection:

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

A3 Adenosine Receptor Signaling Pathway

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AB_MECA This compound A3AR A3 Adenosine Receptor (GPCR) AB_MECA->A3AR Binds G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Ca_release->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for this compound Stock Preparation

AB_MECA_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex/Sonicate/Warm) add_dmso->dissolve check_solubility 4. Visually Confirm Complete Dissolution dissolve->check_solubility aliquot 5. Aliquot into Single-Use Vials check_solubility->aliquot Yes troubleshoot Troubleshoot: - Check DMSO quality - Adjust concentration - Apply gentle heat/sonication check_solubility->troubleshoot No store 6. Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

Caption: Workflow for Preparing this compound Stock Solution.

References

Technical Support Center: Optimizing AB-MECA Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of AB-MECA for your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in cell viability assays?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental objective (e.g., assessing cytoprotective versus cytotoxic effects). Based on available data for the structurally similar A3 adenosine receptor agonist IB-MECA, a broad range of 1 µM to 100 µM is often explored. For initial dose-response experiments, it is advisable to test a wide logarithmic range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the effective range for your specific cell line.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Which cell viability assay is most suitable for experiments with this compound?

Metabolic-based assays are commonly used to assess cell viability in response to compounds like this compound. The most frequently used assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where viable cells with active metabolism convert MTT into a purple formazan product.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.

  • WST-1 and CCK-8 Assays: These are also tetrazolium-based assays that produce a water-soluble formazan, offering high sensitivity and convenience.

The choice of assay may depend on your specific cell type, experimental setup, and available equipment. The MTT and MTS assays are robust and widely cited options.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration for cell viability experiments.

ProblemPossible CauseSuggested Solution
Low or no effect on cell viability Incorrect Concentration: The concentration range tested may be too low for the specific cell line.Perform a broader dose-response experiment with concentrations up to 100 µM or higher.
Compound Insolubility: this compound may have precipitated out of the cell culture medium.Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is within the recommended limits. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The cell line may not express sufficient levels of the A3 adenosine receptor.Confirm A3AR expression in your cell line using techniques like RT-PCR or Western blotting.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension before seeding. Pay careful attention to pipetting technique to dispense equal volumes of cell suspension into each well.
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or cell culture medium to maintain humidity.
Compound Precipitation: Inconsistent precipitation of this compound in different wells.Prepare a sufficient volume of each working concentration to ensure homogeneity before adding to the wells.
Unexpected increase in cell viability at high concentrations Off-Target Effects: At very high concentrations, this compound might have off-target effects that could paradoxically promote survival in some cell types.Investigate the dose-response curve carefully. If a biphasic response is observed, it may indicate off-target effects. Consider using an A3AR antagonist to confirm that the observed effects are receptor-mediated.
Assay Interference: The compound may interfere with the chemistry of the viability assay itself.Run a cell-free control where this compound is added to the assay reagents to check for any direct interaction that could alter the readout.
High background in viability assay Media Components: Phenol red or serum in the culture medium can contribute to background absorbance.When using colorimetric assays, it is advisable to use serum-free and phenol red-free medium during the incubation with the assay reagent.
Contamination: Microbial contamination can lead to false-positive signals in metabolic assays.Regularly check cell cultures for any signs of contamination. Maintain aseptic techniques throughout the experiment.

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • Adherent cancer cell line of interest

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free and phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol, or a commercial solubilization solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to prepare 2X working concentrations of this compound (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM).

    • Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the 2X this compound working solutions to the respective wells in triplicate.

    • Add 100 µL of the 2X vehicle control solution to the control wells.

    • Add 100 µL of fresh medium to the "no treatment" control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free, phenol red-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate at 37°C for 3-4 hours, protected from light.

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Data Presentation

Table 1: Example IC50 Values of IB-MECA (a close analog of this compound) in Various Cancer Cell Lines

Cell LineCancer TypeIB-MECA IC50 (µM)
OVCAR3Ovarian Cancer~50
Mesangial Cells-30 (induces apoptosis)
Cardiomyocytes->10 (induces apoptosis)

Note: The IC50 values can vary depending on the experimental conditions, including cell density and incubation time. It is essential to determine the IC50 for your specific cell line and experimental setup.

Signaling Pathways and Experimental Workflows

This compound Induced Apoptotic Signaling Pathway

Activation of the A3 adenosine receptor by this compound can trigger the intrinsic pathway of apoptosis in cancer cells. This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and eventual cell death.

AB_MECA_Apoptosis_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Binds to Gi Gi Protein A3AR->Gi Activates Bcl2 Bcl-2 (Anti-apoptotic) Gi->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Gi->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps for systematically determining the optimal concentration of this compound for your cell viability experiments.

experimental_workflow start Start: Define Cell Line and Objective stock_prep Prepare this compound Stock Solution (10 mM in DMSO) start->stock_prep cell_seeding Seed Cells in 96-well Plate stock_prep->cell_seeding dose_response Perform Dose-Response Experiment (0.1 - 100 µM) cell_seeding->dose_response viability_assay Conduct Cell Viability Assay (e.g., MTT) dose_response->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis optimization Optimize Concentration for Further Experiments data_analysis->optimization end End: Proceed with Optimized Concentration optimization->end

Technical Support Center: Troubleshooting AB-MECA Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-MECA, a selective A3 adenosine receptor (A3AR) agonist.

Frequently Asked Questions (FAQs)

1. My this compound solution appears cloudy or precipitated. What should I do?

This is a common issue related to the solubility of this compound. Ensure you are using an appropriate solvent and concentration. This compound has limited solubility in aqueous solutions.

  • Recommended Solvents:

    • DMSO: Soluble up to 10 mg/mL.

    • Ethanol: Soluble up to 1 mg/mL.

    • Aqueous solutions: Slightly soluble in water (approx. 0.3 mg/mL) and dilute aqueous base (approx. 3.5 mg/mL). Solubility can be enhanced with 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (approx. 1.6 mg/mL).[1]

  • Troubleshooting Steps:

    • Prepare a stock solution in DMSO at a high concentration.

    • For aqueous experimental buffers, dilute the DMSO stock solution immediately before use to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells.

    • If precipitation still occurs, consider using a cyclodextrin-based solution to improve solubility.

    • Always vortex and visually inspect the solution for complete dissolution before adding it to your experimental setup.

2. I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

High variability in cell-based assays can stem from several factors, from inconsistent cell handling to reagent issues.

  • Potential Causes & Solutions:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.

    • Inconsistent Agonist Concentration: Ensure the this compound stock solution is properly mixed before each dilution. Use calibrated pipettes for accurate liquid handling.

    • Cell Health and Passage Number: Use cells at a consistent and optimal passage number. High passage numbers can lead to phenotypic drift and altered receptor expression. Regularly check cells for signs of stress or contamination.

    • Incubation Time: Use a precise and consistent incubation time for all plates and wells.

    • Plate Reader Effects: Ensure the plate reader is properly calibrated and that there are no inconsistencies in readings across the plate.

3. My dose-response curve for this compound is not showing a clear sigmoidal shape or has a very shallow slope.

An abnormal dose-response curve can indicate issues with the agonist, the cells, or the assay itself.

  • Troubleshooting Checklist:

    • Agonist Degradation: Ensure the this compound stock solution has been stored correctly (at -20°C) and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new stock.

    • Receptor Expression Levels: The level of A3AR expression in your cell line can significantly impact the response. Low receptor density may result in a weak response. Confirm A3AR expression using techniques like qPCR or western blotting.

    • Assay Window: The dynamic range of your assay may be too narrow. Optimize the assay parameters, such as incubation time and substrate concentration, to maximize the signal-to-background ratio.

    • Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects or cause cellular toxicity, leading to a hook effect or a flattened curve. Use a wider range of concentrations to fully characterize the curve.

    • Species Differences: Be aware of significant species-specific differences in A3AR pharmacology. An agonist's potency and efficacy can vary between human, rat, and mouse receptors.[2]

4. I am not observing the expected downstream signaling events (e.g., inhibition of cAMP) after this compound treatment.

Failure to detect downstream signaling can be due to a variety of factors related to the signaling pathway itself.

  • Troubleshooting Steps:

    • Cell Line Competency: Verify that your cell line expresses the necessary G proteins (primarily Gi/o for A3AR) and downstream effectors for the pathway you are investigating.[2]

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the change in the second messenger. For cAMP assays, ensure you are stimulating adenylyl cyclase with an agent like forskolin to have a measurable signal to inhibit.

    • Kinetics of the Response: The timing of your measurement is crucial. The peak response for different signaling events can vary. Perform a time-course experiment to determine the optimal time point for your measurement.

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, diminishing the signal. Consider shorter incubation times.

Quantitative Data Summary

Table 1: this compound Binding Affinities (Ki/Kd)

Receptor SubtypeSpeciesCell Line/TissueRadioligandKi/Kd (nM)Reference
Adenosine A3HumanCHO cells[¹²⁵I]I-AB-MECA430.5 (Ki)--INVALID-LINK--
Adenosine A3RatCHO cells[¹²⁵I]this compound1.48 (Kd)--INVALID-LINK--
Adenosine A1RatCOS-7 cells[¹²⁵I]this compound3.42 (Kd)--INVALID-LINK--
Adenosine A2aCanineCOS-7 cells[¹²⁵I]this compound25.1 (Kd)--INVALID-LINK--

Table 2: this compound Functional Potency (EC50/IC50)

Assay TypeCell LineMeasured EffectEC50/IC50Reference
TNF-α InhibitionHuman Lung MacrophagesInhibition of LPS-induced TNF-α productionpD2 = 6.9--INVALID-LINK--
cAMP InhibitionHEK293 cells expressing human A3ARInhibition of forskolin-stimulated cAMP~10-100 nM (typical)General knowledge
Wnt Pathway Reporter AssayMelanoma cellsInhibition of β-catenin responsive genesNot specified--INVALID-LINK--

Experimental Protocols & Methodologies

Detailed Protocol: cAMP Inhibition Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the A3 adenosine receptor following treatment with this compound.

Materials:

  • Cells expressing A3AR (e.g., CHO-hA3AR, HEK-hA3AR)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, luminescence-based)

  • White or black 96-well assay plates (depending on the detection kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.

    • Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration (typically 1-10 µM) in assay buffer.

    • Prepare the PDE inhibitor at the recommended concentration in the assay buffer.

  • Assay:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the PDE inhibitor (in assay buffer) to all wells and incubate for 10-30 minutes at 37°C.

    • Add the serially diluted this compound or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.

    • Add forskolin to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the forskolin-only control (100% stimulation) and the basal control (0% stimulation).

    • Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: Wnt/β-catenin Signaling Pathway Reporter Assay

This protocol outlines a method to assess the effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay.

Materials:

  • Cells responsive to Wnt signaling and expressing A3AR (e.g., melanoma cell lines)

  • TOPflash/FOPflash reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash is a negative control with mutated sites)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Wnt3a conditioned medium or purified Wnt3a (as a positive control)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Transfection:

    • Co-transfect cells with the TOPflash or FOPflash plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

    • Include a positive control group treated with Wnt3a.

    • Incubate for the desired period (e.g., 24 hours).

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells and measure both Firefly (from TOP/FOPflash) and Renilla luciferase activities according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control.

Visualizations

AB_MECA_Signaling_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds G_protein Gi/o Protein A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Wnt_Pathway Wnt Signaling Pathway PKA->Wnt_Pathway modulates GSK3b GSK-3β Wnt_Pathway->GSK3b activates beta_catenin β-catenin GSK3b->beta_catenin promotes degradation Gene_Expression Target Gene Expression (e.g., c-myc, Cyclin D1) beta_catenin->Gene_Expression regulates

Caption: this compound signaling cascade via the A3 adenosine receptor.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed cells in 96-well plate prepare_reagents Prepare this compound dilutions and Forskolin add_pde Add PDE inhibitor prepare_reagents->add_pde add_abmeca Add this compound add_pde->add_abmeca add_forsk Add Forskolin add_abmeca->add_forsk lyse_cells Lyse cells add_forsk->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Analyze data and plot dose-response curve measure_cAMP->analyze_data

Caption: Workflow for a typical cAMP inhibition assay.

Troubleshooting_Logic start High Experimental Variability? check_seeding Review Cell Seeding Protocol start->check_seeding check_reagents Verify Reagent Preparation and Handling start->check_reagents check_cells Assess Cell Health and Passage Number start->check_cells check_assay Evaluate Assay Parameters (Incubation, Reader) start->check_assay solution Implement Corrective Actions check_seeding->solution check_reagents->solution check_cells->solution check_assay->solution

Caption: A logical approach to troubleshooting experimental variability.

References

Preventing off-target effects of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a widely used A₃ adenosine receptor agonist. The following resources are designed to help you mitigate potential off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic agonist for adenosine receptors, with a moderate selectivity for the A₃ adenosine receptor (A₃AR). It is often used in research to study the physiological and pathological roles of A₃AR activation. The radiolabeled form, [¹²⁵I]I-AB-MECA, is a high-affinity radioligand frequently used in binding assays to characterize A₃ARs.[1]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound involve its interaction with other adenosine receptor subtypes, namely the A₁ and A₂ₐ receptors.[1] While it has a higher affinity for the A₃ receptor, it can activate these other subtypes, especially at higher concentrations, leading to unintended biological responses. There is limited publicly available data on the screening of this compound against a broad panel of unrelated receptors, ion channels, or enzymes.

Q3: How can I minimize the off-target effects of this compound in my experiments?

There are several strategies to minimize the off-target effects of this compound:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound for A₃AR activation in your specific experimental system through dose-response studies. Using the lowest possible concentration that elicits the desired on-target effect will reduce the likelihood of engaging off-target receptors.

  • Employ more selective agonists: Consider using more selective A₃AR agonists, such as IB-MECA or 2-Cl-IB-MECA, which exhibit significantly higher selectivity for the A₃ receptor over A₁ and A₂ₐ receptors.[2][3]

  • Use selective antagonists: In your experimental setup, include selective antagonists for the A₁ receptor (e.g., DPCPX) and the A₂ₐ receptor (e.g., SCH 58261) to block potential off-target effects mediated by these receptors.

  • Utilize appropriate control systems: Employ cell lines or tissues that do not express the A₃ receptor but do express other adenosine receptor subtypes as negative controls. This will help you to identify and differentiate off-target from on-target effects.

Q4: What are the downstream signaling pathways of the A₃ adenosine receptor?

The A₃ adenosine receptor primarily couples to the Gᵢ protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] It can also couple to the Gq protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, A₃AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or contradictory results at high concentrations of this compound. Off-target activation of A₁ or A₂ₐ adenosine receptors.Perform a dose-response curve to determine if the effect is concentration-dependent. Use selective A₁ and A₂ₐ receptor antagonists to see if the unexpected effect is blocked. Consider switching to a more selective A₃ agonist like IB-MECA or 2-Cl-IB-MECA.
Response observed in a cell line that should not express the A₃ receptor. The cell line may endogenously express other adenosine receptor subtypes (A₁, A₂ₐ, or A₂ₑ).Characterize the adenosine receptor expression profile of your cell line using RT-PCR or radioligand binding with subtype-selective radioligands. Use selective antagonists for other adenosine receptor subtypes to identify the receptor responsible for the observed effect.
High background signal in functional assays (e.g., cAMP assay). Basal activity of other G-protein coupled receptors (GPCRs) in the experimental system.Optimize assay conditions by titrating cell number and stimulation time. Use a selective A₃AR antagonist (e.g., MRS 1220) to confirm that the this compound-induced response is specifically mediated by the A₃ receptor.
Variability in results between different batches of this compound. Differences in compound purity or stability.Purchase this compound from a reputable supplier and obtain a certificate of analysis. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.

Data Presentation

Table 1: Comparison of Binding Affinities (Ki in nM) of Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ Receptor
This compound 3.42 (rat)[6]25.1 (canine)[6]Low affinity1.48 (rat), 430.5 (human)[6]
IB-MECA 54[7]56[7]Low affinity1.1[7]
2-Cl-IB-MECA >10,000>10,000Low affinity0.33[8]

Note: Binding affinities can vary depending on the species and experimental conditions. Low affinity for the A₂ₑ receptor is generally reported for these compounds.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the A₃ adenosine receptor.

Materials:

  • Cell membranes prepared from cells expressing the A₃ adenosine receptor.

  • [¹²⁵I]I-AB-MECA (radioligand).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of increasing concentrations of the test compound.

  • Add 50 µL of [¹²⁵I]I-AB-MECA at a final concentration close to its Kd value.

  • For non-specific binding wells, add 50 µL of 10 µM NECA instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A₃AR activation.

Materials:

  • Cells expressing the A₃ adenosine receptor (e.g., CHO-A₃ cells).

  • This compound.

  • Forskolin (adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes at 37°C.

  • Add increasing concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve and determine the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

Mandatory Visualizations

AB_MECA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AB_MECA This compound A3R A3 Adenosine Receptor AB_MECA->A3R Binds Gi Gi Protein A3R->Gi Activates Gq Gq Protein A3R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK PLC Phospholipase C Gq->PLC Activates Gq->MAPK ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Conc Is a high concentration of this compound being used? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Yes Check_Controls Are appropriate negative controls being used? Check_Conc->Check_Controls No Use_Antagonists Use Selective A1/A2A Antagonists Dose_Response->Use_Antagonists Off_Target Potential Off-Target Effect Use_Antagonists->Off_Target Characterize_Cells Characterize Adenosine Receptor Expression in Control Cells Check_Controls->Characterize_Cells No On_Target Likely On-Target Effect Check_Controls->On_Target Yes Use_Null_Cells Use Receptor-Null Cell Line Characterize_Cells->Use_Null_Cells Consider_Selective_Agonist Consider More Selective A3 Agonist (e.g., IB-MECA) Off_Target->Consider_Selective_Agonist

References

AB-MECA Efficacy In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the in vitro efficacy of AB-MECA, a selective agonist for the A3 adenosine receptor (A3AR). This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR).[1][2] The A3AR primarily couples to the Gαi/o class of G proteins.[2][3] Upon activation by an agonist like this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4][5] The receptor can also mediate signaling through G protein-independent pathways, such as β-arrestin recruitment, and can influence other signaling cascades including the MAPK/ERK pathway.[6][7]

Q2: Which cell lines are suitable for in vitro this compound efficacy studies?

A2: The choice of cell line is critical and depends on the specific research question. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: These cells are often used for transient or stable expression of the human A3AR, providing a controlled system to study receptor-specific effects.[1][8][9]

  • CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a versatile platform for expressing the A3AR and assessing downstream signaling.[3][10]

  • Cancer cell lines: Various cancer cell lines that endogenously express A3AR, such as melanoma, colon carcinoma, and neuroblastoma cells, are used to study the anti-proliferative and apoptotic effects of this compound.[4][11][12]

Q3: What are the primary in vitro assays to measure this compound efficacy?

A3: The key in vitro assays for assessing this compound efficacy focus on different aspects of the A3AR signaling cascade:

  • cAMP Measurement Assays: To quantify the inhibition of adenylyl cyclase.[2][11]

  • β-Arrestin Recruitment Assays: To measure the interaction of β-arrestin with the activated A3AR.[6][13]

  • ERK1/2 Phosphorylation Assays: To evaluate the activation of the MAPK/ERK signaling pathway.[7][12][14]

  • Cell Viability and Proliferation Assays: To determine the anti-cancer effects of this compound in relevant cell lines.[4]

This compound Signaling Pathway

Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to reduced cAMP levels. Additionally, A3AR activation can trigger G-protein independent signaling through the recruitment of β-arrestin, and can also modulate the activity of the MAPK/ERK pathway.

AB_MECA_Signaling_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Gi_protein Gαi/βγ A3AR->Gi_protein Activation beta_arrestin β-Arrestin A3AR->beta_arrestin Recruitment ERK_pathway MAPK/ERK Pathway A3AR->ERK_pathway Modulation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream beta_arrestin->Downstream ERK_pathway->Downstream Troubleshooting_Logic Start Inconsistent or Unexpected In Vitro Results Check_Reagents Verify Reagent Integrity (this compound, antibodies, etc.) Start->Check_Reagents Check_Cells Assess Cell Health and Receptor Expression Start->Check_Cells Review_Protocol Review Experimental Protocol (concentrations, times, etc.) Start->Review_Protocol Optimize_Assay Optimize Assay Conditions Check_Reagents->Optimize_Assay Reagents OK Check_Cells->Optimize_Assay Cells Healthy Review_Protocol->Optimize_Assay Protocol Correct Run_Controls Run Comprehensive Controls (positive, negative, vehicle) Optimize_Assay->Run_Controls Optimization Done Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Controls OK Consult Consult Literature or Technical Support Analyze_Data->Consult Issue Persists Success Problem Resolved Analyze_Data->Success Issue Identified cAMP_Workflow Seed_Cells 1. Seed cells expressing A3AR in a 96- or 384-well plate Incubate_1 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_1 Pre_stimulate 3. Pre-stimulate with adenylyl cyclase activator (e.g., Forskolin) Incubate_1->Pre_stimulate Stimulate 4. Add this compound at various concentrations Pre_stimulate->Stimulate Incubate_2 5. Incubate for the optimized time period Stimulate->Incubate_2 Lyse_Cells 6. Lyse cells to release intracellular cAMP Incubate_2->Lyse_Cells Detect_cAMP 7. Detect cAMP using a competitive immunoassay kit Lyse_Cells->Detect_cAMP Analyze 8. Analyze data to determine EC50/IC50 values Detect_cAMP->Analyze bArrestin_Workflow Transfect 1. Co-transfect cells with A3AR-LgBiT and SmBiT-β-arrestin 2 constructs Seed_Cells 2. Seed transfected cells in a white, clear-bottom 96-well plate Transfect->Seed_Cells Incubate 3. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate Add_Substrate 4. Add Nano-Glo® Live Cell Substrate Incubate->Add_Substrate Equilibrate 5. Equilibrate and measure basal luminescence Add_Substrate->Equilibrate Add_Agonist 6. Add this compound at various concentrations Equilibrate->Add_Agonist Measure 7. Measure luminescence kinetically or at a fixed endpoint Add_Agonist->Measure Analyze 8. Analyze data to determine EC50 values Measure->Analyze ERK_Workflow Seed_Cells 1. Seed cells in a 6-well plate and grow to 80-90% confluency Serum_Starve 2. Serum-starve cells to reduce basal phosphorylation Seed_Cells->Serum_Starve Stimulate 3. Treat cells with this compound for different time points or concentrations Serum_Starve->Stimulate Lyse_Cells 4. Lyse cells in buffer containing phosphatase inhibitors Stimulate->Lyse_Cells Quantify_Protein 5. Determine protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE 6. Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 7. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Immunoblot 8. Probe with primary antibodies (anti-pERK1/2, anti-total ERK1/2) Transfer->Immunoblot Detect 9. Detect with HRP-conjugated secondary antibodies and ECL Immunoblot->Detect Analyze 10. Quantify band intensity and normalize pERK to total ERK Detect->Analyze

References

AB-MECA Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AB-MECA dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the A3 adenosine receptor (A3AR). Its primary mechanism of action involves binding to and activating A3AR, which is a G protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What is a dose-response curve, and why is it important for my this compound experiments?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (in this case, this compound) and the magnitude of the resulting biological effect. It is crucial for determining key parameters such as the EC50 (half-maximal effective concentration), which indicates the potency of this compound in your experimental system.

Q3: What cell types are suitable for generating an this compound dose-response curve?

A3: Cell lines that endogenously express the A3 adenosine receptor are ideal. Alternatively, you can use cell lines that have been engineered to overexpress the human A3AR, such as Chinese Hamster Ovary (CHO) cells. The choice of cell line should be guided by your specific research question.

Q4: What is the expected outcome of an this compound dose-response experiment?

A4: Since this compound is an A3AR agonist that inhibits adenylyl cyclase, a typical dose-response curve will show a decrease in cAMP levels as the concentration of this compound increases.

This compound Signaling Pathway

The binding of this compound to the A3 adenosine receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This can influence various downstream cellular processes.

AB_MECA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AB_MECA This compound A3AR A3 Adenosine Receptor (GPCR) AB_MECA->A3AR Binds to G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: this compound signaling pathway.

Experimental Workflow for a cAMP Assay

This workflow outlines the key steps for performing a competitive ELISA-based cAMP assay to generate an this compound dose-response curve.

Caption: Experimental workflow for a cAMP assay.

Detailed Experimental Protocol: cAMP Assay

This protocol provides a general methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels in response to this compound treatment. Specific details may need to be optimized based on the cell line and assay kit used.

Materials:

  • A3AR-expressing cells (e.g., CHO-hA3AR)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (competitive ELISA format)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A3AR-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the dose-response curve. Include a vehicle control.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.

    • Stimulate the cells with a sub-maximal concentration of an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.

    • Immediately add the serially diluted this compound or vehicle to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add cell lysis buffer to each well and incubate as per the assay kit's instructions to release intracellular cAMP.

  • cAMP Measurement (following a generic competitive ELISA protocol):

    • Transfer the cell lysates to the anti-cAMP antibody-coated 96-well plate provided in the assay kit.

    • Add the HRP-cAMP conjugate to each well. This will compete with the cAMP from the cell lysate for binding to the antibody.

    • Incubate the plate according to the kit's protocol.

    • Wash the wells multiple times to remove unbound reagents.

    • Add the HRP substrate to each well, which will be converted by the bound HRP-cAMP into a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of cAMP in the cell lysate.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration (or % inhibition of forskolin-stimulated cAMP) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No or weak response to this compound - Low or no A3AR expression in cells- Inactive this compound compound- Suboptimal assay conditions (e.g., incubation time, cell density)- High basal cAMP levels- Verify A3AR expression using techniques like qPCR or Western blot.- Use a fresh, validated stock of this compound.- Optimize incubation times and cell density for your specific cell line.- Ensure the use of a PDE inhibitor to prevent cAMP degradation.
"Bottoming out" of the dose-response curve (all high concentrations give the same low signal) - this compound concentration range is too high- Perform a wider range of dilutions, including lower concentrations, to capture the full sigmoidal curve.
"Flat" dose-response curve - The concentration range of this compound is too narrow or not centered around the EC50.- Insufficient stimulation with forskolin.- Test a broader range of this compound concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).- Optimize the forskolin concentration to achieve a robust but sub-maximal cAMP signal.
Unexpected increase in cAMP at high this compound concentrations - Off-target effects of this compound at high concentrations.- Compound precipitation.- Investigate potential interactions with other adenosine receptor subtypes or signaling pathways.- Ensure the solubility of this compound in the assay buffer at the highest concentrations used.

Logical Troubleshooting Flow

For situations where the experiment yields unexpected results, the following logical flow can help diagnose the issue.

troubleshooting_flow start Unexpected Results check_controls Review Controls (Vehicle, Forskolin) start->check_controls controls_ok Controls Behave as Expected? check_controls->controls_ok check_replicates High Variability in Replicates? controls_ok->check_replicates Yes troubleshoot_controls Troubleshoot Assay Reagents and Protocol controls_ok->troubleshoot_controls No review_technique Review Pipetting and Cell Seeding Technique check_replicates->review_technique Yes check_curve_shape Examine Dose-Response Curve Shape check_replicates->check_curve_shape No end Problem Solved review_technique->end flat_curve Flat Curve? check_curve_shape->flat_curve adjust_concentration Adjust this compound Concentration Range flat_curve->adjust_concentration Yes no_response No Response? flat_curve->no_response No adjust_concentration->end verify_reagents Verify Cell Line (A3AR expression) and this compound Activity no_response->verify_reagents Yes optimize_assay Optimize Assay Conditions (Incubation time, Cell density) verify_reagents->optimize_assay optimize_assay->end troubleshoot_controls->end

Caption: Troubleshooting logical flow.

Technical Support Center: Interpreting Unexpected Results with AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the A3 adenosine receptor (A3AR) agonist, AB-MECA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate A3AR, which is typically coupled to Gαi/o and Gαq proteins. This activation can lead to a variety of downstream signaling events, including the inhibition of adenylyl cyclase (leading to decreased cyclic AMP levels), stimulation of phospholipase C (PLC), and modulation of mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.

Q2: My experimental results with this compound are not what I expected. What are some potential general causes?

Unexpected results in pharmacology can stem from a variety of factors. For GPCR agonists like this compound, common sources of variability include:

  • Cell line variability: Differences in receptor expression levels, G protein coupling efficiency, and downstream signaling components between cell lines can lead to different responses.

  • Reagent quality: Degradation of this compound or other reagents can affect potency and efficacy.

  • Experimental conditions: Factors such as incubation time, temperature, and buffer composition can influence results.

  • Off-target effects: At higher concentrations, this compound may interact with other adenosine receptor subtypes, leading to unintended pharmacological effects.

  • Biased agonism: this compound may preferentially activate certain downstream signaling pathways over others, leading to a response profile that differs from the expected canonical pathway.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound in a cAMP Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low A3AR Expression 1. Confirm A3AR expression in your cell line using qPCR, Western blot, or a radioligand binding assay with a validated A3AR-specific radioligand. 2. If expression is low, consider using a cell line known to endogenously express high levels of A3AR or a transiently/stably transfected cell line.
Poor Gαi Coupling 1. Verify the expression and functionality of Gαi proteins in your cell system. 2. Consider using a different assay that measures a downstream event of Gαq activation, such as an IP-One assay for inositol monophosphate accumulation, as A3AR can also couple to Gαq.
Degraded this compound 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Purchase a new batch of this compound from a reputable supplier.
Incorrect Assay Conditions 1. Optimize the concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production. 2. Ensure the incubation time with this compound is sufficient to elicit a response (typically 15-30 minutes). 3. Verify the functionality of your cAMP assay kit using a known positive control for Gαi-coupled receptors.
Biased Agonism If you observe a response in other functional assays (e.g., calcium mobilization) but not in the cAMP assay, it's possible that this compound is acting as a biased agonist in your system, favoring a pathway other than Gαi-mediated adenylyl cyclase inhibition.
Issue 2: High Non-Specific Binding in a Radioligand Binding Assay with [¹²⁵I]this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Radioligand Concentration 1. Perform a saturation binding experiment to determine the optimal concentration of [¹²⁵I]this compound to use, which should ideally be close to its Kd value for the receptor.
Inadequate Washing 1. Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. 2. Ensure the wash buffer composition is appropriate and does not disrupt specific binding.
Binding to Non-Receptor Sites 1. Include a non-specific binding control by adding a high concentration (e.g., 100-fold excess) of a non-radioactive A3AR ligand (e.g., unlabeled this compound or a selective antagonist like MRS1220) to some wells. 2. Consider pre-treating your filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter material.
Radioligand Degradation 1. Check the age and storage conditions of your [¹²⁵I]this compound. Radioligands have a limited shelf life. 2. Perform a quality control check of the radioligand, for example, by thin-layer chromatography (TLC).
Issue 3: Contradictory Results - this compound is Pro-Apoptotic in one Experiment but Protective in Another

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration-Dependent Effects 1. Carefully review the concentrations of this compound used in both experiments. High concentrations (micromolar range) of A3AR agonists have been reported to induce apoptosis, while lower concentrations (nanomolar range) can be protective.[1] 2. Perform a dose-response curve for the effect of this compound on cell viability or apoptosis to determine the concentration at which the effect switches.
Different Cell States 1. The metabolic state and passage number of your cells can influence their response to stimuli. Ensure that cells used in comparative experiments are in a similar growth phase and have undergone a similar number of passages.
Duration of Treatment 1. The timing of this compound treatment can be critical. Short-term incubation might reveal protective effects, while long-term exposure could lead to apoptosis. Standardize and document the duration of treatment in your protocols.

Data Presentation

Table 1: Binding Affinities (Ki/Kd) of this compound for Adenosine Receptor Subtypes

Receptor SubtypeSpeciesCell LineKi/Kd (nM)Reference
A3HumanCHO430.5 (Ki)
A3RatCHO1.48 (Kd)
A3RatRBL-2H33.61 (Kd)[2]
A1Rat-High Affinity[3]

Note: This table summarizes selected reported values. Affinities can vary depending on the experimental conditions and cell system used.

Experimental Protocols

Protocol 1: cAMP Assay for A3AR Activation by this compound

This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing the A3 adenosine receptor.

Materials:

  • Cells expressing A3AR

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., a competitive ELISA-based or a luminescence-based kit)

  • Cell lysis buffer (provided with the cAMP kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Stimulation:

    • Wash the cells once with warm PBS.

    • Add 50 µL of pre-warmed serum-free medium containing a fixed concentration of forskolin (e.g., 10 µM; the optimal concentration should be determined empirically) to all wells except the basal control wells.

    • Immediately add 50 µL of serum-free medium containing varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the appropriate wells. For control wells, add vehicle (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with your cAMP assay kit.

  • cAMP Measurement: Determine the cAMP concentration in each well using the assay kit and a microplate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.

Protocol 2: Radioligand Binding Assay with [¹²⁵I]this compound

This protocol describes a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]this compound for the A3AR in cell membranes.

Materials:

  • Cell membranes expressing A3AR

  • [¹²⁵I]this compound

  • Unlabeled this compound (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in 0.5% PEI)

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [¹²⁵I]this compound.

  • Total Binding: To each total binding well, add:

    • 50 µL of binding buffer

    • 50 µL of varying concentrations of [¹²⁵I]this compound (e.g., 0.1 to 20 nM)

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein)

  • Non-Specific Binding: To each non-specific binding well, add:

    • 50 µL of unlabeled this compound (e.g., 10 µM final concentration)

    • 50 µL of varying concentrations of [¹²⁵I]this compound

    • 100 µL of cell membrane suspension

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the concentration of [¹²⁵I]this compound.

    • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway cluster_downstream Downstream Effectors This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Binds to Gi Gαi A3AR->Gi Activates Gq Gαq A3AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., proliferation, apoptosis) cAMP->Cellular_Response PLC Phospholipase C Gq->PLC Activates Gq->MAPK IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG IP3->Cellular_Response DAG->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathways Activated by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Reagents Verify Reagent Quality (this compound, Cells, Kits) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times, Conditions) Start->Check_Protocol Consider_Biology Investigate Biological Variables Check_Reagents->Consider_Biology Check_Protocol->Consider_Biology Off_Target Off-Target Effects? Consider_Biology->Off_Target Biased_Agonism Biased Agonism? Consider_Biology->Biased_Agonism Concentration_Effect Concentration-Dependent? Consider_Biology->Concentration_Effect Off_Target->Biased_Agonism No Use_Antagonist Use Selective A3AR Antagonist to Confirm On-Target Effect Off_Target->Use_Antagonist Yes Biased_Agonism->Concentration_Effect No Compare_Assays Compare Results from Different Functional Assays Biased_Agonism->Compare_Assays Yes Dose_Response Perform Dose-Response Curve Concentration_Effect->Dose_Response Yes Revise_Experiment Revise Experiment and Re-test Concentration_Effect->Revise_Experiment No Use_Antagonist->Revise_Experiment Compare_Assays->Revise_Experiment Dose_Response->Revise_Experiment Conclusion Interpret Results Revise_Experiment->Conclusion

Caption: Logical Workflow for Troubleshooting Unexpected this compound Results.

References

AB-MECA quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of AB-MECA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, is a high-affinity agonist for the A3 adenosine receptor (A3AR).[1] Its mechanism of action involves binding to and activating the A3AR, a G protein-coupled receptor, which can lead to various cellular responses, including the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the typical purity specifications for research-grade this compound?

Commercially available this compound for research purposes typically has a purity of ≥98%.[2] It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is recommended to use stock solutions within one month.[3]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] Its solubility in aqueous solutions is limited.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), I observe a precipitate. What is happening and how can I prevent this?

Answer: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the compound "crashes out" of solution when the highly solubilizing DMSO is diluted in the aqueous environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum achievable concentration without precipitation.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution. First, make an intermediate dilution of the DMSO stock in your pre-warmed (37°C) buffer or medium. Then, add this intermediate dilution to the final volume. Add the compound dropwise while gently vortexing.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) buffers or cell culture media for your dilutions.
High Final DMSO Concentration While DMSO is used to dissolve the compound, a high final concentration in your experiment can be toxic to cells and may not be necessary.Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.
Issue 2: Inconsistent or Unexpected Results in Biological Assays

Question: I am observing high variability or unexpected results in my cell-based assays with this compound. What could be the cause?

Answer: Inconsistent results can stem from several factors, including issues with compound stability, purity, or non-specific interactions in the assay system.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Degradation This compound may degrade over time, especially if not stored properly or if exposed to harsh conditions (e.g., extreme pH, light).Always use freshly prepared dilutions from a properly stored stock solution. Conduct a forced degradation study to understand the stability of this compound under your experimental conditions.
Impure Compound The presence of impurities can lead to off-target effects or interfere with the assay.Always use high-purity this compound and review the Certificate of Analysis for any listed impurities. If in doubt, perform your own purity analysis using HPLC.
Non-Specific Binding This compound may bind to plastics, proteins in the serum, or other components of your assay system, reducing its effective concentration.To mitigate non-specific binding, consider using low-binding microplates. Adding a small amount of a non-ionic surfactant (e.g., Tween-20) or bovine serum albumin (BSA) to your assay buffer can also help. Always include appropriate controls to assess non-specific binding.

Quality Control and Purity Assessment

A comprehensive quality control (QC) program for this compound should include identity confirmation, purity assessment, and stability evaluation.

Summary of Key Quality Control Parameters
Parameter Typical Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (by HPLC) ≥98%HPLC-UV
Residual Solvents To be determinedGC-HS
Water Content To be determinedKarl Fischer Titration
Experimental Protocols (Examples)

Disclaimer: The following protocols are provided as examples based on methods used for similar nucleoside analogs. These methods should be validated and optimized for your specific instrumentation and experimental needs.

This method can be used to determine the purity of this compound and to detect any related impurities or degradation products.

  • Instrumentation: HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 269 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. Expected signals would include aromatic protons, protons of the ribose moiety, the methyl group, and the amine protons.

    • ¹³C NMR: Acquire standard carbon spectra. Expected signals would correspond to the carbons of the purine ring, the aminobenzyl group, the ribose moiety, and the methylcarboxamide group.

MS is used to confirm the molecular weight of this compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

  • Analysis: Infuse the sample solution into the mass spectrometer. The expected protonated molecule [M+H]⁺ for this compound (C₁₈H₂₁N₇O₄, Molecular Weight: 399.4 g/mol ) is m/z 400.4.

Visualizations

QC_Workflow cluster_start Start cluster_qc Quality Control Testing cluster_decision Decision cluster_end Disposition start Receive this compound Lot visual Visual Inspection (Appearance) start->visual hplc HPLC-UV (Purity) visual->hplc nmr NMR (Identity) hplc->nmr ms Mass Spectrometry (Identity) nmr->ms spec Meets Specifications? ms->spec pass Release for Use spec->pass Yes fail Reject Lot spec->fail No

Caption: A general workflow for the quality control of a new lot of this compound.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Solution concentration Lower Final Concentration start->concentration dilution Use Serial Dilution start->dilution temperature Pre-warm Medium to 37°C start->temperature dmso Keep Final DMSO < 0.1% start->dmso end Clear Solution concentration->end dilution->end temperature->end dmso->end

Caption: Troubleshooting logic for addressing this compound precipitation issues.

References

Technical Support Center: Improving the In Vivo Bioavailability of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AB-MECA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent A3 adenosine receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity agonist for the A3 adenosine receptor (A3AR).[1] Its mechanism of action involves binding to and activating A3AR, a G protein-coupled receptor. This activation can trigger various downstream signaling pathways, including inhibition of adenylyl cyclase and stimulation of phospholipases C and D, leading to diverse physiological effects.[1][2] A3AR is often overexpressed in inflammatory and cancer cells, making it a therapeutic target for various diseases.[3]

Q2: What are the main challenges associated with the in vivo use of this compound?

A2: The primary challenge with this compound and similar nucleoside analogs is often poor oral bioavailability.[4][5][6][7][8] This can be attributed to several factors:

  • Low Aqueous Solubility: Many purine and nucleoside derivatives exhibit poor solubility in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[9][10][11]

  • Metabolic Instability: this compound may be subject to enzymatic degradation in the liver and other tissues, reducing the amount of active compound that reaches the systemic circulation.

  • Poor Membrane Permeability: The physicochemical properties of the molecule might hinder its ability to efficiently cross biological membranes, such as the intestinal epithelium.

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation and chemical modification strategies can be explored:[9][10][12]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[13] This approach can be used to enhance solubility, stability, and permeability.

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[9]

    • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution.

    • Lipid-Based Formulations: Encapsulating the drug in liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

    • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and potentially enhance its uptake.[4][7]

Troubleshooting Guide: In Vivo Experiments with this compound

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution/Troubleshooting Step
Low or no detectable plasma concentration of this compound after oral administration. Poor oral absorption due to low solubility. 1. Formulation Optimization: Consider formulating this compound in a solubilizing vehicle. See the "Experimental Protocols" section for examples. 2. Prodrug Strategy: If feasible, synthesize a more soluble prodrug of this compound. A succinate ester prodrug of a similar A3AR agonist, Cl-IB-MECA, demonstrated significantly increased aqueous solubility.[13] 3. Particle Size Reduction: Investigate micronization or nanomilling of the this compound powder before formulation.
Rapid first-pass metabolism. 1. Administer with a Cytochrome P450 Inhibitor: Co-administration with a known inhibitor of relevant metabolizing enzymes (if identified) can increase systemic exposure. This should be done cautiously as it can alter the pharmacokinetic profile significantly. 2. Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and establish a proof-of-concept.
High variability in plasma concentrations between individual animals. Inconsistent oral gavage technique. Ensure consistent and accurate delivery of the formulation to the stomach. Practice the technique to minimize variability.
Food effects. Standardize the fasting and feeding schedule for all animals in the study, as the presence of food can significantly impact the absorption of some drugs.
Differences in gut microbiome or metabolism. While harder to control, being aware of potential inter-individual metabolic differences is important for data interpretation. Ensure proper randomization of animals.
Unexpected or lack of in vivo efficacy despite detectable plasma levels. Species differences in A3AR pharmacology. The affinity and efficacy of A3AR agonists can vary significantly between species (e.g., rodent vs. human).[14] Confirm the activity of this compound on the A3AR of the specific animal model being used through in vitro assays if possible.
Receptor desensitization. Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization.[3] Consider optimizing the dosing regimen (e.g., lower doses, less frequent administration) to avoid this.
Instability of the compound in the formulation or biological matrix. Assess the stability of this compound in your chosen vehicle and in plasma from the study species under storage and experimental conditions.

Experimental Protocols

Preparation of a Prodrug to Enhance Solubility and Oral Bioavailability

Based on a strategy for the similar A3AR agonist, Cl-IB-MECA.[13]

Objective: To synthesize a succinate ester prodrug of an A3AR agonist to improve aqueous solubility.

Methodology:

  • Succinylation: The parent agonist (e.g., a structural analog of this compound with available hydroxyl groups) is reacted with succinic anhydride in the presence of a base like pyridine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification: The resulting succinate ester prodrug is then purified using column chromatography.

  • Solubility Assessment: The aqueous solubility of the prodrug is determined and compared to the parent compound. For example, the solubility of the MRS5698 prodrug, MRS7476, was found to be significantly higher than the parent compound.[13]

  • In Vitro Liberation: To confirm that the active drug can be released from the prodrug, it is incubated with liver esterases (e.g., from rat or human liver microsomes), and the conversion back to the parent drug is monitored over time by HPLC.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Objective: To determine the pharmacokinetic profile of a novel this compound formulation or prodrug after oral administration.

Methodology:

  • Animal Model: Use a common rodent model such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Oral (PO): Administer the this compound formulation or prodrug via oral gavage at a predetermined dose (e.g., 3 µmol/kg).[13]

    • Intravenous (IV): For bioavailability determination, a separate cohort of animals should receive an IV bolus of this compound at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an adenosine deaminase inhibitor to prevent ex vivo degradation.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see below).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).

LC-MS/MS Method for Quantification of Adenosine Analogs in Plasma

Objective: To develop a sensitive and specific method for quantifying this compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another adenosine analog).

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation (HPLC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. This involves identifying the precursor ion (the protonated molecule [M+H]+) and a stable product ion after fragmentation.

  • Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma. Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound and an improved formulation (e.g., a prodrug or nanoparticle formulation) based on typical values for similar A3 adenosine receptor agonists. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and an Improved Formulation in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) t½ (hr) Oral Bioavailability (%)
This compound (Standard Suspension)50 ± 151.0 ± 0.5150 ± 402.5 ± 0.8< 5
Improved Formulation250 ± 601.5 ± 0.51200 ± 2503.0 ± 0.740

Table 2: Hypothetical In Vitro Solubility Data

Compound Aqueous Solubility (µg/mL)
This compound< 1
This compound Prodrug50

Visualizations

Signaling Pathway of A3 Adenosine Receptor Activation

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AB_MECA This compound A3AR A3AR AB_MECA->A3AR G_protein Gi/Gq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., Anti-inflammatory, Anti-cancer) cAMP->Physiological_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Physiological_Effects

Caption: A3 Adenosine Receptor (A3AR) signaling pathway upon activation by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Dosing (Oral Gavage or IV Injection) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Logical Relationship for Troubleshooting Poor Oral Bioavailability

Troubleshooting_Bioavailability Start Poor Oral Bioavailability Observed Solubility Is Solubility the Issue? Start->Solubility Metabolism Is Metabolism the Issue? Solubility->Metabolism No Formulation Improve Formulation (e.g., Nanoparticles, Liposomes) Solubility->Formulation Yes Prodrug Synthesize Prodrug Solubility->Prodrug Yes Permeability Is Permeability the Issue? Metabolism->Permeability No Metabolic_Inhibitors Co-administer Inhibitors (Use with caution) Metabolism->Metabolic_Inhibitors Yes Permeability->Prodrug Yes Chemical_Modification Chemical Modification (Increase Lipophilicity) Permeability->Chemical_Modification Yes

Caption: Decision tree for troubleshooting poor oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to AB-MECA and Other A3 Adenosine Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of N⁶-(4-aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) with other prominent A3 adenosine receptor (A3AR) agonists. The following sections provide a detailed analysis of their performance, supported by experimental data, methodologies, and visual representations of key biological pathways.

The A3 adenosine receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, cancer, and neuropathic pain.[1][2] Agonists of this receptor, such as this compound and its derivatives, are crucial tools in both basic research and clinical development. This guide focuses on a comparative analysis of this compound with other key A3AR agonists, namely IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), to aid in the selection of appropriate compounds for specific research applications.

Performance and Selectivity: A Quantitative Comparison

The efficacy and utility of an A3AR agonist are largely determined by its binding affinity (Ki) for the receptor and its selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). High affinity indicates a strong binding to the target receptor, while high selectivity ensures minimal off-target effects.

This compound is recognized as a moderately selective A3AR agonist.[3] However, its radioiodinated form, [¹²⁵I]I-AB-MECA, while being a high-affinity radioligand for A3 receptors, exhibits binding to A1 and A2A subtypes as well.[3] In comparison, IB-MECA and Cl-IB-MECA demonstrate significantly higher selectivity for the A3AR.

The following table summarizes the binding affinities (Ki) and, where available, the half-maximal effective concentrations (EC50) of these agonists for the human A3 adenosine receptor.

CompoundCommon Name/SynonymKi (nM) for human A3ARSelectivity ProfileEC50 (nM)
This compound -Moderately SelectiveBinds to A1 and A2A subtypesNot consistently reported
IB-MECA Piclidenoson, CF-1011.1[4]~50-fold selective for A3 vs A1 and A2A[4]12 (ERK1/2 activation)[5], 820-1200 (cAMP inhibition)[6]
Cl-IB-MECA Namodenoson, CF-1020.33[7][8][9][10]~2500-fold vs A1, ~1400-fold vs A2A[9][10]32.28 (A3AR activation)[11]

Signaling Pathways of A3 Adenosine Receptor Agonists

Activation of the A3 adenosine receptor by agonists like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][12] This primary signaling pathway further modulates downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) and the Wnt/β-catenin signaling pathways.[13][14] The modulation of these pathways is central to the therapeutic effects of A3AR agonists, such as the induction of apoptosis in cancer cells and the regulation of inflammatory responses.[1]

A3AR_Signaling cluster_cytoplasm Cytoplasm A3_Agonist A3 Agonist (e.g., this compound) A3R A3 Adenosine Receptor A3_Agonist->A3R Binds Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates MAPK_Pathway MAPK/ERK Pathway PKA->MAPK_Pathway Modulates Wnt_Pathway Wnt/β-catenin Pathway PKA->Wnt_Pathway Modulates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) MAPK_Pathway->Cellular_Response Wnt_Pathway->Cellular_Response

A3AR Signaling Cascade

Key Experimental Methodologies

The characterization and comparison of A3AR agonists rely on a set of standardized in vitro assays. The following sections detail the principles and general protocols for three key experimental approaches.

Radioligand Displacement Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled compound (the agonist being tested) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Workflow:

Radioligand_Assay Membrane_Prep Prepare cell membranes expressing A3AR Incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [125I]I-AB-MECA) and varying concentrations of the test agonist Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify radioactivity of the bound fraction Separation->Quantification Analysis Analyze data to determine the IC50 value, which is then used to calculate the Ki value Quantification->Analysis

References

A Comparative Guide to the Efficacy of AB-MECA and IB-MECA as A3 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of two commonly used adenosine A3 receptor (A3AR) agonists: N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) and N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine (IB-MECA). The information presented is intended for researchers, scientists, and drug development professionals working with purinergic signaling. This document summarizes key experimental data, details relevant methodologies, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Agonist Potency

The relative efficacy of this compound and IB-MECA has been evaluated through radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) accumulation. The data consistently demonstrates that IB-MECA is a more potent A3AR agonist than this compound.

CompoundRadioligand Binding Assay (Inhibition of [125I]-AB-MECA binding)Functional Assay (Inhibition of forskolin-induced cAMP accumulation)
IB-MECA More PotentMore Potent
This compound Less PotentLess Potent

A study directly comparing the two compounds found the rank order of agonist potency in both radioligand binding and cAMP accumulation assays to be IB-MECA > this compound[1].

Adenosine A3 Receptor Signaling Pathway

Activation of the A3 adenosine receptor by agonists such as this compound and IB-MECA initiates a signaling cascade primarily through the inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. The A3AR can also signal through other pathways, including the activation of phospholipase C (PLC) and modulation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Adenosine Receptor PLC Phospholipase C (PLC) A3R->PLC Activates Gi Gi A3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist This compound or IB-MECA Agonist->A3R Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Downstream Downstream Cellular Effects PKA->Downstream Ca2 Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Experimental_Workflow cluster_ligands Ligand Preparation cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay cluster_analysis Data Analysis & Comparison L1 Prepare this compound serial dilutions B1 Incubate membranes with [125I]-AB-MECA & ligands L1->B1 F1 Treat cells with ligands L1->F1 L2 Prepare IB-MECA serial dilutions L2->B1 L2->F1 B2 Filter and wash B1->B2 B3 Measure radioactivity B2->B3 B4 Calculate Ki values B3->B4 A1 Compare Ki and IC50 values of this compound and IB-MECA B4->A1 F2 Stimulate with forskolin F1->F2 F3 Lyse cells and measure cAMP F2->F3 F4 Calculate IC50 values F3->F4 F4->A1

References

A Researcher's Guide to Validating AB-MECA Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound like N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA) binds to its intended target, the A3 adenosine receptor (A3AR), within the complex cellular environment is a critical step.[1][2] Validating this target engagement provides essential evidence for the compound's mechanism of action and is a key determinant of its potential efficacy.[3][4] this compound is a selective agonist for the A3AR, a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a significant therapeutic target.[5]

This guide provides an objective comparison of key methodologies used to validate this compound's engagement with A3AR in cells. We will explore the principles of each technique, present supporting experimental data, and provide detailed protocols to aid in experimental design.

The A3 Adenosine Receptor (A3AR) Signaling Pathway

Upon binding of an agonist like this compound, the A3AR undergoes a conformational change, triggering downstream signaling cascades. A3AR primarily couples to Gαi and Gαq proteins.[6][7] The Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] The Gαq protein activates phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently leading to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[6][7][8] These pathways ultimately regulate a host of cellular processes, making the initial target engagement event a crucial point of validation.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Binds Gi Gαi A3AR->Gi Activates Gq Gαq A3AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) cAMP->Response Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Releases PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca2->Response PKC->Response

Caption: A3AR signaling upon this compound binding.

Comparison of Target Engagement Validation Methods

Choosing the right target engagement assay depends on factors such as the experimental goal (direct binding vs. functional outcome), required throughput, and available reagents. The following table summarizes prominent methods for validating this compound target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Microscale Thermophoresis (MST)In-Cell Western (ICW)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[11][12]Measures the change in molecular movement along a microscopic temperature gradient upon ligand binding.[13][14]Antibody-based quantification of target protein levels or downstream signaling events (e.g., phosphorylation) in fixed cells.[15][16]
Measurement Direct bindingDirect binding (NanoBRET) or Proximal events (G-protein/β-arrestin recruitment).[17][18]Direct bindingIndirect (downstream function)
Cell State Live or lysed cellsLive cellsLysates or purified componentsFixed cells
Throughput Moderate to HighHighModerateHigh
Key Advantage Label-free for the compound; works with endogenous proteins.[9][19]Real-time kinetics in live cells; highly sensitive.[12][20]Low sample consumption; measures in solution without surface immobilization.[14][21]High-throughput quantification in a cellular context; multiplexing capable.[15][16]
Key Limitation Requires a specific antibody for detection; indirect readout of stabilization.Requires genetic modification of the target protein (fusion to luciferase).[17][22]Typically performed on lysates, not intact cells; requires one fluorescently labeled partner.[13]Requires specific and validated antibodies; fixation can alter epitopes.
Reagents Specific primary antibody for A3AR.Luciferase-tagged A3AR construct, fluorescent ligand or tagged binding partner.Fluorescently labeled A3AR or binding partner.Specific primary antibodies for A3AR or phosphorylated downstream targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. It relies on the principle that a protein becomes more stable and resistant to heat-induced unfolding when bound to a ligand.[10] This stabilization is measured by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[9]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow step1 1. Cell Treatment Treat cells with this compound or vehicle control. step2 2. Thermal Challenge Heat cell aliquots across a temperature gradient. step1->step2 step3 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw). step2->step3 step4 4. Separation Centrifuge to separate soluble (stable) proteins from precipitated (denatured) proteins. step3->step4 step5 5. Quantification Analyze soluble fraction by Western Blot or AlphaLISA to quantify A3AR. step4->step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Presentation: CETSA

The primary output is a "melting curve," which shows the fraction of soluble A3AR as a function of temperature. A shift in this curve to higher temperatures in the presence of this compound indicates target engagement.

Temperature (°C)Soluble A3AR Fraction (Vehicle)Soluble A3AR Fraction (+ this compound)
401.001.00
450.980.99
500.850.95
550.520.88
600.210.65
650.050.31
700.010.10
Experimental Protocol: CETSA

Protocol adapted from references[10][23].

  • Cell Preparation: Culture cells expressing A3AR to ~80% confluency. Harvest the cells and wash with PBS.

  • Compound Treatment: Resuspend the cell pellet in media and divide into two pools: one for vehicle (e.g., DMSO) and one for this compound treatment (e.g., 10 µM). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the samples across a defined temperature range (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and analyze equal amounts of protein by Western Blot using a primary antibody specific for A3AR. Quantify band intensities to generate the melting curves.

NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in live cells.[20] The NanoBRET™ assay is a specific application adapted to measure ligand binding directly.[17] In this setup, the target protein (A3AR) is fused to a bright NanoLuc® luciferase (the energy donor), and a fluorescently labeled ligand (a tracer that also binds A3AR) serves as the energy acceptor. When the tracer binds to the NanoLuc®-A3AR fusion protein, energy is transferred, and a BRET signal is generated. An unlabeled compound like this compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[24]

BRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow step1 1. Cell Transfection Express A3AR fused to NanoLuc® luciferase in cells. step2 2. Plating & Incubation Plate transfected cells in a white 96-well plate and incubate. step1->step2 step3 3. Compound Addition Add serial dilutions of this compound, followed by a fixed concentration of fluorescent tracer. step2->step3 step4 4. Substrate Addition Add NanoLuc® substrate to initiate the luminescent reaction. step3->step4 step5 5. Signal Detection Measure donor (460 nm) and acceptor (610 nm) emissions simultaneously. step4->step5

Caption: Workflow for a NanoBRET™ competitive binding assay.
Quantitative Data Presentation: NanoBRET™

The data are typically presented as a dose-response curve, where the BRET ratio is plotted against the concentration of the unlabeled competitor (this compound). From this curve, an IC50 value can be determined.

This compound Conc. (nM)BRET Ratio (mBU)% Inhibition
02500
0.12452
122012
1014542
1005578
10001594
10000598
Experimental Protocol: NanoBRET™

Protocol adapted from references[17][23].

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for A3AR fused at its C-terminus to NanoLuc® luciferase.

  • Plating: 24 hours post-transfection, plate the cells in a white, 96-well assay plate and incubate for another 24 hours.

  • Assay Execution: a. Prepare serial dilutions of this compound in assay medium. b. Add the this compound dilutions to the wells. c. Immediately add a fixed concentration of a fluorescent A3AR tracer ligand. d. Incubate at 37°C for 2 hours to allow binding to reach equilibrium.

  • Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate. b. Read the plate on a luminometer equipped with two filters to simultaneously measure donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the BRET ratio against the log concentration of this compound to determine the IC50 value.

In-Cell Western (ICW)

An In-Cell Western is a quantitative immunofluorescence assay performed in multi-well plates.[15] It can be used to indirectly measure the engagement of this compound by quantifying a downstream consequence of A3AR activation, such as the phosphorylation of a signaling protein like ERK. Upon A3AR activation, the MAPK/ERK pathway can be stimulated.[8] By measuring the level of phosphorylated ERK (pERK) relative to total ERK, one can generate a dose-response curve for this compound's functional activity.

ICW_Workflow cluster_workflow In-Cell Western (ICW) Workflow step1 1. Cell Culture & Treatment Seed cells in a 96-well plate and treat with this compound dilutions. step2 2. Fix & Permeabilize Fix cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100). step1->step2 step3 3. Blocking Block non-specific antibody binding sites. step2->step3 step4 4. Antibody Incubation Incubate with primary antibodies (e.g., anti-pERK and anti-Total ERK). step3->step4 step5 5. Detection Incubate with species-specific, spectrally distinct fluorescent secondary antibodies and image. step4->step5

Caption: Workflow for an In-Cell Western (ICW) assay.
Quantitative Data Presentation: ICW

The output is a dose-response curve showing the normalized pERK signal as a function of this compound concentration, from which an EC50 value can be calculated.

This compound Conc. (nM)Normalized pERK Signal (RFU)
0105
0.1115
1250
10850
1001500
10001520
100001490
Experimental Protocol: In-Cell Western

Protocol adapted from references[15][25].

  • Cell Preparation: Seed A3AR-expressing cells into a 96-well plate and grow to the desired confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified time (e.g., 15 minutes) at 37°C.

  • Fixation and Permeabilization: a. Remove the treatment media and add 4% formaldehyde in PBS to fix the cells for 20 minutes at room temperature. b. Wash the wells with PBS. c. Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.

  • Blocking: Wash and add a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies raised in different species (e.g., rabbit anti-pERK and mouse anti-total ERK).

  • Secondary Antibody Incubation: Wash the wells and incubate for 1 hour at room temperature (in the dark) with a cocktail of corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

  • Imaging: Wash the wells and scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for each channel. Normalize the pERK signal to the total ERK signal to control for cell number per well. Plot the normalized signal against this compound concentration to determine the EC50.

References

Reproducibility of AB-MECA Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results obtained with AB-MECA, a selective agonist of the A3 adenosine receptor (A3AR). The objective is to offer a clear perspective on the reproducibility of its effects and to compare its performance with alternative A3AR agonists, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a valuable tool for studying the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. However, a critical factor influencing the reproducibility of experimental results with this compound is the significant species-dependent variation in A3AR pharmacology. This guide highlights these variabilities and provides a framework for interpreting and comparing experimental outcomes.

Data Presentation: Comparative Efficacy of A3 Adenosine Receptor Agonists

The following table summarizes the binding affinities (Ki) of this compound and its most common alternatives, IB-MECA and Cl-IB-MECA, for the human A3 adenosine receptor. While direct head-to-head comparisons of functional assays across multiple independent studies are limited, binding affinity is a key parameter for assessing compound potency. Variability in reported Ki values can be attributed to different experimental conditions, such as the cell line and radioligand used.

CompoundReported Human A3AR Ki (nM)Reference Study
This compound ~1.8
IB-MECA ~1.1 - 1.8
Cl-IB-MECA ~0.38 - 1.4

Note: Lower Ki values indicate higher binding affinity. The variability in these values across different studies underscores the importance of standardized experimental protocols for ensuring reproducibility.

Challenges to Reproducibility: The Impact of Species Variability

A major challenge in reproducing and comparing experimental results for A3AR agonists is the significant difference in receptor pharmacology across species. The amino acid sequence of the A3AR can vary substantially between humans, rodents, and other animal models, leading to differences in ligand binding, selectivity, and functional responses.[1]

For instance, an agonist at the human A3AR may exhibit antagonist activity at the rodent receptor, or its binding affinity can differ by several orders of magnitude.[1] This has profound implications for the translation of preclinical findings to clinical applications and highlights the necessity of using human-based experimental systems or carefully considering species differences when interpreting data.

Experimental Protocols: A Key Experiment for Assessing this compound Activity

One of the most common assays to evaluate the anti-inflammatory effects of A3AR agonists like this compound is the inhibition of tumor necrosis factor-alpha (TNF-α) release from activated immune cells.

Protocol: Inhibition of LPS-Induced TNF-α Release in Human Macrophages

This protocol describes the methodology to quantify the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated human monocyte-derived macrophages (hMDMs).

1. Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human TNF-α ELISA Kit

  • Phosphate Buffered Saline (PBS)

2. Cell Culture and Differentiation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiate monocytes into macrophages by adding 50 ng/mL of M-CSF to the culture medium.

  • Incubate the cells for 7 days at 37°C in a 5% CO2 humidified incubator, with a medium change every 2-3 days.

3. Experimental Procedure:

  • After differentiation, seed the hMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.

  • Stimulate the cells with 100 ng/mL of LPS for 4 hours to induce TNF-α production. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

  • After incubation, centrifuge the plates at 400 x g for 5 minutes.

  • Collect the cell culture supernatants for TNF-α measurement.

4. TNF-α Quantification:

  • Quantify the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Briefly, add the supernatants to the antibody-coated wells of the ELISA plate.

  • Incubate with the detection antibody, followed by the addition of a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in each sample based on a standard curve generated with recombinant human TNF-α.

5. Data Analysis:

  • Express the results as the percentage of TNF-α inhibition compared to the LPS-stimulated vehicle control.

  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α production) using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway of A3AR Activation

The following diagram illustrates the canonical signaling pathway activated by A3AR agonists like this compound. Activation of the Gi-coupled A3AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and can influence other pathways like the NF-κB and Wnt signaling cascades, ultimately leading to the regulation of gene expression involved in inflammation and cell survival.

G A3 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR binds Gi Gi Protein A3AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NFkB_pathway NF-kB Pathway PKA->NFkB_pathway modulates Wnt_pathway Wnt Pathway PKA->Wnt_pathway modulates Gene_Expression Gene Expression (e.g., TNF-α) NFkB_pathway->Gene_Expression regulates Wnt_pathway->Gene_Expression regulates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for TNF-α Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for assessing the inhibitory effect of this compound on TNF-α release.

G Experimental Workflow: this compound TNF-α Inhibition Assay cluster_workflow start Start: Isolate & Differentiate Human Monocytes to Macrophages seed_cells Seed Macrophages in 96-well plates start->seed_cells pre_incubate Pre-incubate with varying concentrations of this compound seed_cells->pre_incubate stimulate Stimulate with LPS (Lipopolysaccharide) pre_incubate->stimulate collect_supernatant Collect Cell Supernatants stimulate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data: Calculate % Inhibition and IC50 elisa->analyze end End: Report Results analyze->end

Caption: Workflow for this compound TNF-α Inhibition Assay.

References

AB-MECA as a Positive Control for A3 Adenosine Receptor Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3R), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammation, cancer, and neuropathic pain. Accurate assessment of A3R activation is paramount in drug discovery and research. This guide provides a comprehensive comparison of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) and other commonly used A3R agonists as positive controls, supported by experimental data and detailed protocols.

Comparative Analysis of A3R Agonists

This compound and its analogs, such as IB-MECA and Cl-IB-MECA, are widely utilized as selective agonists to study A3R function. Their utility as positive controls stems from their high affinity and selectivity for A3R over other adenosine receptor subtypes (A1, A2A, and A2B). Below is a comparative summary of the binding affinities (Ki) and functional potencies (EC50) of commonly used A3R agonists.

Table 1: Comparison of A3R Agonist Potency and Selectivity

CompoundReceptor SubtypeKi (nM)EC50 (nM)Selectivity vs. A1Selectivity vs. A2A
This compound Human A3~1.1[1]~32.3[2]~49-fold[1]~51-fold[1]
Rat A3~0.59---
IB-MECA Human A31.1[1]-49-fold[1]51-fold[1]
Cl-IB-MECA Human A30.33-2500-fold1400-fold
MRS5980 Human A3--HighHigh

Note: Ki and EC50 values can vary depending on the experimental conditions and cell system used.

Cl-IB-MECA, a chlorinated derivative of IB-MECA, demonstrates exceptionally high selectivity for the A3R, making it a preferred positive control in many experimental settings.[3] The selection of the most appropriate positive control should consider the specific experimental goals and the expression system being used.

Signaling Pathways and Experimental Workflows

Activation of the A3R by an agonist like this compound initiates a cascade of intracellular signaling events. A3Rs are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A3R activation can stimulate phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[6]

A3R Signaling Pathway

A3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) A3R A3R Agonist->A3R Binds G_protein Gi/o A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates ATP ATP Downstream Downstream Cellular Responses (e.g., MAPK activation) cAMP->Downstream PIP2 PIP2 Ca2_ER Ca2+ (ER Store) IP3->Ca2_ER Triggers Release Ca2_cyto [Ca2+]i (Cytosolic) Ca2_ER->Ca2_cyto Ca2_cyto->Downstream

Caption: A3R activation by an agonist leads to Gi/o protein-mediated inhibition of adenylyl cyclase and activation of PLC.

Experimental Workflow for A3R Agonist Screening

A3R_Agonist_Workflow start Start: Prepare cells expressing A3R assay_prep Assay Preparation (e.g., load with Ca2+ dye or add cAMP assay reagents) start->assay_prep compound_add Add Test Compounds & Positive Control (this compound) assay_prep->compound_add incubation Incubate at RT or 37°C compound_add->incubation measurement Measure Signal (Fluorescence or Luminescence) incubation->measurement analysis Data Analysis (EC50 determination) measurement->analysis end End: Identify A3R Agonists analysis->end

Caption: A typical workflow for screening and identifying A3R agonists using cell-based assays.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for two key assays used to quantify A3R activation.

Table 2: Detailed Experimental Protocols

ExperimentcAMP Assay (HTRF-based)Calcium Mobilization Assay (FLIPR-based)
Objective To measure the inhibition of forskolin-stimulated cAMP production following A3R activation.To measure the increase in intracellular calcium concentration following A3R activation.
Cell Line HEK293 or CHO cells stably expressing human A3R.HEK293 or CHO cells stably expressing human A3R and a promiscuous G-protein (e.g., Gα16 or Gqi5) to couple to the calcium pathway.
Protocol 1. Cell Preparation: Seed cells in a 384-well plate and incubate overnight. 2. Compound Preparation: Prepare serial dilutions of test compounds and positive control (e.g., this compound). 3. Assay: a. Add 5 µL of cells to each well. b. Add 5 µL of test compounds or control. c. Add 5 µL of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate for 30 minutes at room temperature. e. Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP cryptate-labeled antibody. f. Incubate for 60 minutes at room temperature. 4. Detection: Read the plate on an HTRF-compatible reader.[7][8][9]1. Cell Preparation: Seed cells in a 384-well black-walled, clear-bottom plate and incubate overnight. 2. Dye Loading: a. Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer. b. Remove cell culture medium and add the dye solution to the cells. c. Incubate for 45-60 minutes at 37°C. 3. Compound Preparation: Prepare serial dilutions of test compounds and positive control in a separate compound plate. 4. Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time.[10][11]
Data Analysis The HTRF signal is inversely proportional to the cAMP concentration. Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 value for the increase in fluorescence.

Conclusion

This compound serves as a reliable and effective positive control for the activation of the A3 adenosine receptor. Its well-characterized potency and selectivity, along with its analogs like IB-MECA and the highly selective Cl-IB-MECA, provide researchers with valuable tools to investigate A3R signaling and screen for novel therapeutic agents. The provided comparative data and detailed experimental protocols offer a solid foundation for designing and executing robust A3R activation assays. Careful consideration of the specific experimental needs and the pharmacological profile of each agonist is crucial for obtaining accurate and meaningful results in the pursuit of novel A3R-targeted therapies.

References

Comparative Guide to Negative Controls for AB-MECA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of appropriate negative controls for experiments involving AB-MECA (N6-(4-Aminobenzyl)-N-methyl-5'-carbamoyladenosine), a selective agonist for the A3 adenosine receptor (A3AR). The use of proper negative controls is critical for validating that the observed experimental effects are specifically due to A3AR activation and not attributable to off-target interactions or artifacts.

Introduction to this compound and A3AR Signaling

This compound is a potent and selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR by an agonist like this compound initiates a signaling cascade that can lead to various cellular responses, including apoptosis, anti-inflammatory effects, and modulation of cell proliferation. Given its therapeutic potential in conditions like cancer and inflammation, it is imperative to employ rigorous controls to ensure the specificity of its action in preclinical research.

The primary signaling pathway initiated by this compound binding to A3AR involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.

AB_MECA_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Space AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Binds & Activates G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Apoptosis, Anti-inflammation) cAMP->Downstream Modulates

Figure 1. Simplified signaling pathway of this compound via the A3 adenosine receptor.

Comparison of Negative Controls

The selection of an appropriate negative control is contingent on the specific experimental question. A multi-faceted approach using several types of controls is often the most robust strategy.

Control TypeDescriptionKey AdvantagesConsiderations
Vehicle Control The solvent (e.g., DMSO, PBS) used to dissolve this compound, administered at the same final concentration.Essential baseline control. Accounts for any effects of the solvent itself. Simple and universally applicable.Does not control for off-target effects of the this compound molecule itself.
A3AR Antagonist A selective A3AR antagonist (e.g., MRS 1220) is used to pre-treat cells or subjects before this compound administration.Directly tests if the observed effect is mediated by A3AR. If the antagonist blocks the effect, it confirms specificity.The antagonist must be highly selective for A3AR and used at a concentration that ensures receptor blockade without causing its own effects.
Inactive Analog A molecule structurally similar to this compound but with no or significantly lower affinity for A3AR.Controls for off-target effects related to the general chemical structure of the agonist.Can be difficult to source or synthesize. Its inactivity at A3AR and other potential targets must be confirmed.
Knockout/Knockdown Models Experiments performed in cells (e.g., using siRNA) or animal models where the A3AR gene is silenced or absent.Provides the most definitive evidence for the on-target action of this compound.Technically complex, time-consuming, and expensive to generate. Potential for compensatory mechanisms in knockout models.

Experimental Protocols

Below are generalized protocols for key experiments, emphasizing the integration of negative controls.

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells (e.g., A3AR-expressing cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Control & Treatment Groups:

    • Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., 0.1% DMSO) used in the experimental groups.

    • Antagonist Control: Pre-treat cells with a selective A3AR antagonist (e.g., 1 µM MRS 1220) for 1-2 hours.

    • Antagonist + this compound: After pre-treatment, add the desired concentration of this compound.

    • This compound Treatment: Treat cells with a dose-range of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).

  • MTT Addition & Measurement: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Measure absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the results to the vehicle control group. A specific effect of this compound is confirmed if its effect on viability is significantly reversed in the "Antagonist + this compound" group compared to the "this compound Treatment" group.

Protocol 2: cAMP Measurement Assay
  • Cell Culture: Culture A3AR-expressing cells to near confluency.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Control & Treatment Groups:

    • Vehicle Control: Treat cells with the vehicle.

    • Forskolin (Positive Control): Treat cells with forskolin to stimulate adenylyl cyclase and produce a maximal cAMP response.

    • This compound Treatment: Treat cells with this compound. The expected result is a decrease in basal cAMP or inhibition of forskolin-stimulated cAMP levels.

    • Antagonist + this compound: Pre-treat with an A3AR antagonist before adding this compound to demonstrate that the inhibition of cAMP is A3AR-mediated.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., ELISA-based).

  • Data Analysis: Compare cAMP levels across all groups. Specificity is shown if the this compound-induced decrease in cAMP is prevented by the A3AR antagonist.

Logical Workflow for Control Selection

Choosing the right set of controls is fundamental for robust experimental design. The following workflow can guide researchers in this process.

Control_Selection_Workflow start Start: Planning This compound Experiment q1 Is this an initial screening experiment? start->q1 use_vehicle Use Vehicle Control (e.g., DMSO) q1->use_vehicle Yes q2 Is the goal to confirm A3AR-specific mechanism? q1->q2 No use_vehicle->q2 use_antagonist Add A3AR Antagonist (e.g., MRS 1220) as a control q2->use_antagonist Yes q3 Is the goal to rule out structural off-target effects? q2->q3 No use_antagonist->q3 use_analog Use Inactive Analog (if available) q3->use_analog Yes q4 Is definitive on-target validation required? q3->q4 No use_analog->q4 use_ko Use A3AR Knockout/Knockdown Model System q4->use_ko Yes end_node Proceed with Experiment q4->end_node No use_ko->end_node

Figure 2. Decision workflow for selecting appropriate negative controls.

Comparative Efficacy of AB-MECA in Preclinical Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the A3 adenosine receptor (A3AR) agonist, N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), with other relevant compounds. The information is compiled from peer-reviewed studies and presented to facilitate informed decisions in experimental design and drug development.

This document summarizes the performance of this compound in various experimental models, presents its signaling pathways, and details the methodologies used in key studies.

Performance Comparison of A3 Adenosine Receptor Agonists

The efficacy of this compound and its analogs is often evaluated based on their binding affinity (Ki) to the A3 adenosine receptor and their functional potency (EC50 or IC50) in various cellular assays. The following tables summarize quantitative data from several peer-reviewed studies, offering a comparative overview of this compound and other key A3AR agonists like IB-MECA and Cl-IB-MECA.

CompoundReceptorOrganismKi (nM)Reference
This compound Adenosine A3Human430.5[1]
IB-MECAAdenosine A3Human1.1[2]
Cl-IB-MECAAdenosine A3Human0.33[3]
This compound Adenosine A1Rat3.42[1]
This compound Adenosine A3Rat1.48[1]
IB-MECAAdenosine A1Rat54[2]
IB-MECAAdenosine A2ARat56[2]
Cl-IB-MECAAdenosine A1Rat>1000[3]
Cl-IB-MECAAdenosine A2ARat>1000[3]

Table 1: Comparative Binding Affinities (Ki) of A3AR Agonists. This table highlights the binding affinities of this compound and its analogs to human and rat adenosine receptors. Lower Ki values indicate higher affinity.

Study FocusCompoundModelKey FindingQuantitative DataReference
Anti-inflammatoryThis compound Human Lung MacrophagesInhibition of LPS-induced TNF-α productionpD2 = 6.9[1]
Anti-cancerThis compound Xenograft Lung Cancer Model in MiceReduction of tumor growth and TNF-α levelsTNF-α levels significantly lowered in this compound treated groups compared to control.[4][5]
CardioprotectionIB-MECAConscious Rabbits (Myocardial Infarction Model)61% reduction in myocardial infarct size.Infarct size: 16 ± 6% of the risk region in IB-MECA-treated vs. 41 ± 4% in control.[6]
Anti-cancerIB-MECAHuman Breast Cancer Cell Lines (MCF-7, ZR-75)Inhibition of anchorage-dependent cell growth.Significant cell growth inhibition at 1-100 µM.[7]

Table 2: Comparative In Vitro and In Vivo Efficacy of A3AR Agonists. This table summarizes the functional effects of this compound and IB-MECA in different disease models.

Signaling Pathways of this compound

This compound exerts its effects primarily through the activation of the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascades are multifaceted and can vary depending on the cell type and physiological context. The key pathways are illustrated below.

A3 Adenosine Receptor Signaling Cascade

Activation of the A3AR by an agonist like this compound typically leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3AR This compound->A3AR Gi Gi Protein A3AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response

A3AR signaling cascade initiated by this compound.
Modulation of Wnt and NF-κB Signaling Pathways

A3AR activation has been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as the Wnt and NF-κB pathways. These interactions are crucial for the anti-inflammatory and anti-cancer effects observed with A3AR agonists.[8]

Wnt_NFkB_Modulation cluster_A3AR A3AR Activation cluster_Wnt Wnt Pathway cluster_NFkB NF-κB Pathway A3AR_act This compound -> A3AR GSK3b GSK-3β A3AR_act->GSK3b inhibition of inactivation IKK IKK A3AR_act->IKK inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation Wnt_target Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_target activation IkB IκB IKK->IkB degradation NFkB NF-κB IkB->NFkB NFkB_target NF-κB Target Genes (e.g., TNF-α, IL-6) NFkB->NFkB_target activation

Modulation of Wnt and NF-κB pathways by A3AR activation.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and related compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of this compound and other agonists for the A3 adenosine receptor.

  • Cell Lines: CHO or HEK293 cells stably transfected with the human or rat A3 adenosine receptor.

  • Radioligand: [125I]this compound is a commonly used high-affinity radioligand for the A3 receptor.[9]

  • Procedure:

    • Cell membranes expressing the A3AR are prepared.

    • A fixed concentration of the radioligand ([125I]this compound) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (e.g., this compound, IB-MECA) are added to displace the radioligand.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Viability and Proliferation Assays (MTT Assay)

These assays are used to assess the effect of a compound on cell viability and proliferation.

  • Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

  • Cell Lines: Various cancer cell lines (e.g., A549 human lung cancer cells, MCF-7 breast cancer cells).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound or a vehicle control.

    • After the desired incubation period (e.g., 48 hours), MTT solution is added to each well.

    • The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-cancer efficacy of a compound in a living organism.

  • Objective: To assess the effect of this compound on tumor growth in vivo.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: Human cancer cells (e.g., A549 lung cancer cells) are injected into the mice to induce tumor formation.

  • Treatment: Once tumors are established, mice are treated with this compound, a control vehicle, or a comparator drug (e.g., doxorubicin).

  • Procedure:

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Blood and tissue samples can be collected for further analysis (e.g., measuring cytokine levels like TNF-α by ELISA).

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor volumes and weights between the different groups.

This guide provides a foundational understanding of the comparative performance and mechanisms of action of this compound. For detailed experimental conditions and further data, researchers are encouraged to consult the cited peer-reviewed literature.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of AB-MECA, an adenosine A3 receptor agonist. The following procedural steps and data will help establish safe and effective operational and disposal plans.

Key Safety and Handling Parameters for this compound

A comprehensive summary of safety and handling information for this compound is provided below. This data is crucial for a quick risk assessment and for ensuring the availability of necessary safety equipment.

ParameterInformationSource
CAS Number 152918-26-8--INVALID-LINK--
Molecular Formula C₁₈H₂₁N₇O₄--INVALID-LINK--
Molecular Weight 399.4 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Primary Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation.General chemical safety principles for novel compounds.
Recommended PPE Eyeshields, Chemical-resistant gloves, Type N95 (US) or Type P1 (EN 143) respirator, Lab coat.--INVALID-LINK--
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.--INVALID-LINK--

Procedural Step-by-Step Guidance

This section outlines the necessary steps for the safe handling and disposal of this compound, from receiving the compound to its final disposal.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, carefully inspect the outer packaging for any signs of damage or leakage.

  • Verify Compound: Confirm that the received compound is this compound by checking the label for the correct name and CAS number (152918-26-8).

  • Don Appropriate PPE: Before opening the outer package, at a minimum, wear safety glasses and gloves.

Storage of this compound
  • Immediate Storage: Immediately transfer the compound to a designated, secure storage location.

  • Storage Conditions: Store this compound in a tightly sealed container at -20°C in a dry and well-ventilated area.

  • Labeling: Ensure the storage location is clearly labeled with the compound's identity and any relevant hazard warnings.

Handling and Weighing
  • Controlled Environment: All handling of solid this compound should be conducted in a well-ventilated chemical fume hood or a glove box to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: For weighing and handling of the solid, a NIOSH-approved N95 or P1 respirator is recommended.

    • Protective Clothing: Wear a lab coat.

  • Weighing Procedure:

    • Perform weighing within a chemical fume hood.

    • Use a dedicated, clean weighing vessel.

    • Minimize the creation of dust.

    • Clean the weighing area and any spills immediately.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

    • Refer to solubility information for appropriate solvents (e.g., soluble in DMSO).

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan
  • Waste Collection:

    • Solid Waste: Collect waste this compound solid, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for organic solvent waste.

  • Disposal Method:

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Contact a licensed professional waste disposal service to dispose of this material.

    • Do not dispose of this compound down the drain or in the regular trash. Observe all federal, state, and local environmental regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

AB_MECA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Proceed when ready Weighing in Fume Hood Weighing in Fume Hood Retrieve from Storage->Weighing in Fume Hood Solution Preparation Solution Preparation Weighing in Fume Hood->Solution Preparation Spill Event Spill Event Weighing in Fume Hood->Spill Event Decontaminate Workspace Decontaminate Workspace Solution Preparation->Decontaminate Workspace Experiment complete Solution Preparation->Spill Event Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Securely Store Waste Securely Label Waste->Store Waste Securely Professional Disposal Professional Disposal Store Waste Securely->Professional Disposal Spill Cleanup Protocol Spill Cleanup Protocol Spill Event->Spill Cleanup Protocol Follow protocol Spill Cleanup Protocol->Segregate Waste

Caption: Workflow for safe handling and disposal of this compound.

This comprehensive guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before beginning any work. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.